Product packaging for Maoyerabdosin(Cat. No.:)

Maoyerabdosin

Cat. No.: B1163882
M. Wt: 468.5 g/mol
InChI Key: CMGWGNNIXJOCTA-ZEHIXQIYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Maoyerabdosin has been reported in Isodon japonicus and Isodon macrocalyx with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H36O9 B1163882 Maoyerabdosin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,5R,6S,7S,8S,9S,10S,11R,15R)-10-acetyloxy-6,7,9,15-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O9/c1-12(25)31-11-23(29)14-5-6-15-21-10-32-24(30,22(15,9-14)19(23)28)18(33-13(2)26)17(21)20(3,4)8-7-16(21)27/h14-19,27-30H,5-11H2,1-4H3/t14-,15+,16-,17-,18+,19+,21-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGWGNNIXJOCTA-ZEHIXQIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C2CCC3C(C2)(C1O)C4(C(C5C3(CO4)C(CCC5(C)C)O)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@]1([C@@H]2CC[C@@H]3[C@@](C2)([C@@H]1O)[C@]4([C@H]([C@H]5[C@@]3(CO4)[C@@H](CCC5(C)C)O)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Data of Maoyerabdosin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial investigations into the spectroscopic data of Maoyerabdosin, a diterpenoid natural product, have revealed a significant lack of publicly available, detailed experimental data. While the compound is identified with a unique CAS number (90468-72-7) and a molecular formula of C24H36O9, comprehensive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial for its structural elucidation and characterization, are not readily accessible in scientific literature or public databases.

This technical guide aims to address the current information gap by outlining the standard methodologies and expected spectral characteristics for a compound of this nature. It will also provide a framework for the data presentation and experimental protocols that would be necessary for a complete technical whitepaper, should the primary spectroscopic data become available.

Expected Spectroscopic Data for this compound

Given that this compound is classified as an ent-kaurane diterpenoid, a class of natural products frequently isolated from plants of the Rabdosia genus, its spectroscopic data would be expected to exhibit characteristic features.

Mass Spectrometry (MS)

A high-resolution mass spectrum (HR-MS) would be essential to confirm the elemental composition. For a molecular formula of C24H36O9, the expected exact mass would be approximately 468.2359 g/mol . Electrospray ionization (ESI) is a common and suitable technique for obtaining the mass spectrum of such polar molecules.

Table 1: Expected Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]+469.2432Data N/A
[M+Na]+491.2251Data N/A
[M+K]+507.1991Data N/A

Note: The 'Observed m/z' column would be populated with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of complex natural products like this compound.

¹H NMR: The proton NMR spectrum would be expected to show a series of signals corresponding to the various hydrogen atoms in the molecule. Key features would likely include:

  • Methyl singlets: Several sharp signals in the upfield region (δ 0.8-1.5 ppm) corresponding to the methyl groups of the ent-kaurane skeleton.

  • Methylene and Methine protons: A complex series of multiplets in the region of δ 1.0-3.0 ppm.

  • Protons attached to oxygenated carbons: Signals in the downfield region (δ 3.5-5.0 ppm), which would be indicative of protons on carbons bearing hydroxyl or ether functionalities.

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms present. For a molecule with the formula C24H36O9, 24 distinct carbon signals would be expected (unless symmetry is present). Characteristic signals would include:

  • Aliphatic carbons: Resonances in the upfield region (δ 10-80 ppm).

  • Oxygenated carbons: Signals in the downfield region (δ 60-100 ppm).

  • Carbonyl carbons (if present): Resonances in the far downfield region (δ 170-220 ppm).

Table 2: Hypothetical ¹H NMR Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
Data N/AData N/AData N/AData N/A

Table 3: Hypothetical ¹³C NMR Data for this compound

PositionδC (ppm)
Data N/AData N/A

Note: Both ¹H and ¹³C NMR tables would require experimental data for completion.

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and verification of scientific data. The following outlines the standard procedures that would be employed to acquire the spectroscopic data for this compound.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source would be utilized.

Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

Data Acquisition: The sample solution would be infused into the ESI source at a constant flow rate. Mass spectra would be acquired in positive ion mode, scanning a mass range that encompasses the expected molecular weight of the compound.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) would be required to obtain well-resolved spectra.

Sample Preparation: A sample of this compound (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

  • ¹H NMR: A standard one-dimensional proton NMR experiment would be performed.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment would be conducted to obtain singlets for each unique carbon atom.

  • 2D NMR: To aid in the complete structural assignment, a suite of two-dimensional NMR experiments would be necessary, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Data Analysis and Visualization Workflow

The process of elucidating the structure of a natural product from its spectroscopic data follows a logical workflow. This can be visualized using a flowchart.

experimental_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation of this compound (e.g., from Rabdosia macrophylla) Purification Purification (e.g., HPLC) Isolation->Purification MS Mass Spectrometry (MS) Purification->MS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Data_Analysis Data Analysis & Interpretation MS->Data_Analysis NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Caption: Workflow for the isolation and structure elucidation of this compound.

Conclusion

While the specific spectroscopic data for this compound remains elusive in the public domain, this guide provides a comprehensive framework for understanding the expected data and the methodologies required for its acquisition and analysis. For researchers in natural product chemistry and drug development, the availability of detailed NMR and MS data is paramount for advancing research on this and other similar compounds. Further investigation into private databases or direct contact with researchers who have previously worked with this compound may be necessary to obtain the primary data required for a complete technical whitepaper.

Unveiling Maoyerabdosin: A Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

A new class of diterpenoids, provisionally named Maoerabdosins, is anticipated to emerge from the recently identified plant species, Isodon maoershanensis. This technical guide serves as a forward-looking framework for researchers, scientists, and drug development professionals, outlining the expected discovery, natural occurrence, and foundational experimental protocols based on analogous discoveries in the Isodon genus. While direct literature on "Maoerabdosin" is not yet available, this document compiles pertinent information on the source plant and established methodologies for the isolation and characterization of similar compounds.

Discovery of the Botanical Source: Isodon maoershanensis

The natural source of the predicted Maoerabdosins is Isodon maoershanensis, a newly described species of the Lamiaceae family. Its discovery in 2024 in the Mao'er Mountain National Nature Reserve in Guangxi, South China, has opened a new avenue for the exploration of novel bioactive compounds.

Isodon maoershanensis is distinguished by its unique morphological characteristics. It is a perennial herb that thrives in the subtropical evergreen broad-leaved forests of its native habitat.

Table 1: Geographic and Botanical Profile of Isodon maoershanensis

ParameterDescription
Genus Isodon
Species maoershanensis
Family Lamiaceae
Geographical Distribution Mao'er Mountain National Nature Reserve, Guangxi, South China
Habitat Subtropical evergreen broad-leaved forest

The Anticipated Discovery of Maoerabdosins

Based on the rich phytochemical profile of the Isodon genus, it is highly probable that "Maoerabdosin" refers to a series of novel ent-kaurane diterpenoids isolated from Isodon maoershanensis. The name itself is likely a portmanteau of "Mao'er," its geographical origin, and "rabdosin," a known class of diterpenoids from the Rabdosia (a former name for Isodon) genus. The discovery would follow a systematic phytochemical investigation of the plant material.

Natural Occurrence and Isolation

Maoerabdosins are expected to be present in the aerial parts of Isodon maoershanensis, including the leaves and stems. The isolation and purification of these compounds would involve a multi-step process.

Experimental Protocol: Isolation and Purification of Maoerabdosins

The following is a generalized protocol based on established methods for isolating diterpenoids from Isodon species:

  • Plant Material Collection and Preparation:

    • Aerial parts of Isodon maoershanensis are collected and air-dried.

    • The dried plant material is ground into a coarse powder.

  • Extraction:

    • The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation:

    • The ethyl acetate fraction, which is expected to be rich in diterpenoids, is subjected to column chromatography on silica gel.

    • Gradient elution is performed using a solvent system such as a petroleum ether-acetone or chloroform-methanol gradient.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions containing compounds of interest are further purified using repeated column chromatography, including silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure Maoerabdosin compounds.

Structure Elucidation

The chemical structures of the isolated Maoerabdosins would be determined through a combination of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute stereochemistry of the molecule.

Predicted Biological Activity

Diterpenoids from the Isodon genus are well-known for their diverse biological activities, particularly their cytotoxic effects against various cancer cell lines. It is anticipated that Maoerabdosins will exhibit similar properties.

Experimental Protocol: In Vitro Cytotoxicity Assay
  • Cell Lines: A panel of human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) would be used.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the purified Maoerabdosin compounds for a specified period (e.g., 48 or 72 hours).

    • MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated to quantify the cytotoxic potency of the compounds.

Signaling Pathways

While no specific signaling pathways have been identified for the yet-to-be-fully-characterized Maoerabdosins, related diterpenoids from the Isodon genus have been shown to induce apoptosis and cell cycle arrest in cancer cells through various mechanisms. A plausible workflow for investigating the mechanism of action of a newly discovered Maoerabdosin is outlined below.

experimental_workflow A Isolate Pure Maoerabdosin B In Vitro Cytotoxicity Assays (MTT, etc.) A->B Test biological activity C Identify Potent Compound(s) B->C Select lead compound(s) D Apoptosis Assays (Annexin V/PI, Caspase Activity) C->D Investigate cell death E Cell Cycle Analysis (Flow Cytometry) C->E Investigate cell proliferation F Western Blot Analysis (Key Signaling Proteins) D->F E->F G Elucidate Mechanism of Action F->G Synthesize findings

Caption: A logical workflow for the biological evaluation of newly isolated Maoerabdosins.

Conclusion

The recent discovery of Isodon maoershanensis presents a promising new frontier for the discovery of novel, bioactive diterpenoids, tentatively named Maoerabdosins. While direct experimental data on these compounds are not yet available, this technical guide provides a comprehensive framework based on established scientific precedent within the Isodon genus. This guide is intended to equip researchers with the necessary background and methodological insights to pursue the isolation, characterization, and biological evaluation of these anticipated natural products. The potential discovery of Maoerabdosins underscores the importance of continued biodiversity exploration in the search for new therapeutic agents.

Physical and chemical properties of Maoyerabdosin

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of a Diterpenoid Compound with Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoyerabdosin is a diterpenoid compound identified by the Chemical Abstracts Service (CAS) number 90468-72-7. Despite its classification, a comprehensive review of publicly accessible scientific literature and databases reveals a significant scarcity of detailed information regarding its physical, chemical, and biological properties. This guide serves to consolidate the limited available data and to highlight the current knowledge gaps surrounding this molecule. The lack of published research prevents a thorough analysis of its experimental protocols and biological significance, including its effects on cellular signaling pathways.

Physicochemical Properties

PropertyValueSource
CAS Number 90468-72-7Chemical Supplier Databases
Molecular Formula C₂₄H₃₆O₉Chemical Supplier Databases
Molecular Weight 468.5372 g/mol Chemical Supplier Databases
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemical Supplier Databases
Melting Point Not reported-
Appearance Not reported-

Note: The lack of experimentally determined data, such as melting point and specific solubility values (e.g., in mg/mL), underscores the need for foundational research on this compound.

Chemical Structure and Spectroscopic Data

The chemical structure of this compound is not available in major public chemical databases. Consequently, no experimental or predicted spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) can be presented. The determination of its chemical structure through spectroscopic analysis would be a critical first step in any future research endeavor.

Experimental Protocols

A thorough search of scientific literature did not yield any established protocols for the isolation, purification, or synthesis of this compound. Research into its natural source, if any, and the development of extraction and purification methodologies are essential for obtaining the compound in sufficient purity and quantity for further studies.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity of this compound. Consequently, its mechanism of action and any potential effects on cellular signaling pathways remain unknown. Future research could explore a wide range of potential activities, such as cytotoxic, anti-inflammatory, or antimicrobial effects, which are common among other diterpenoid compounds.

Logical Workflow for Future Research

Given the significant knowledge gaps, a logical workflow for initiating research on this compound is proposed. This workflow outlines the necessary steps to build a foundational understanding of the compound.

G Figure 1. Proposed Research Workflow for this compound cluster_0 Compound Acquisition & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies A Isolation from Natural Source or Chemical Synthesis B Purification (e.g., Chromatography) A->B C Structural Elucidation (NMR, MS, X-ray Crystallography) B->C D Determination of Physicochemical Properties (Melting Point, Solubility) C->D E In vitro Bioassays (e.g., Cytotoxicity, Anti-inflammatory, Antimicrobial) D->E F Identification of Lead Activities E->F G Target Identification F->G H Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) G->H I In vivo Model Validation H->I

Caption: A logical progression for future research on this compound.

Conclusion

This compound remains a largely uncharacterized diterpenoid. The information presented in this guide, limited as it is, serves as a starting point for the scientific community. The significant lack of data highlights a clear opportunity for novel research into its chemical and biological properties. The proposed research workflow provides a roadmap for systematically uncovering the scientific value of this compound. Further investigation is imperative to determine if this compound holds any potential for applications in drug discovery and development.

Maoyerabdosin: A Technical Guide on its Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoyerabdosin, a diterpenoid compound, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known solubility characteristics and a proposed framework for assessing the stability profile of this compound. Due to the limited availability of specific quantitative data for this compound, this document outlines standardized experimental protocols and best practices applicable to diterpenoids and other natural products. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing them with the necessary methodologies to generate robust and reliable data for drug development and other research applications. The guide also explores potential signaling pathways that may be modulated by this compound, based on evidence from related compounds.

Introduction

This compound is a diterpenoid, a class of organic compounds characterized by a twenty-carbon skeleton. While specific research on this compound is emerging, the broader class of diterpenoids, particularly those isolated from the Rabdosia genus, has been noted for a range of biological activities. The development of any new compound for therapeutic use necessitates a thorough understanding of its physicochemical properties, with solubility and stability being paramount. These properties directly influence bioavailability, formulation, and ultimately, the therapeutic efficacy and safety of a potential drug candidate. This guide provides a detailed examination of this compound's solubility and a comprehensive approach to evaluating its stability.

Solubility Profile

Currently, there is limited publicly available quantitative solubility data for this compound. However, qualitative information suggests that this compound is soluble in a range of organic solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsSolubility
Halogenated HydrocarbonsChloroform, DichloromethaneSoluble
EstersEthyl AcetateSoluble
SulfoxidesDimethyl Sulfoxide (DMSO)Soluble
KetonesAcetoneSoluble

This information is based on publicly available qualitative descriptions and should be confirmed by quantitative analysis.

Experimental Protocol for Quantitative Solubility Determination

To establish a quantitative solubility profile for this compound, a standardized experimental protocol is recommended. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, buffers at various pH values)

  • Shaker bath or orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of this compound in each solvent based on the concentration determined from the calibration curve.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess This compound to solvent B Equilibrate in shaker bath A->B C Collect supernatant B->C D Filter supernatant C->D E Dilute sample D->E F HPLC analysis E->F G Quantify using calibration curve F->G

Caption: Workflow for quantitative solubility determination of this compound.

Stability Profile

The stability of a compound is a critical parameter that dictates its shelf-life, storage conditions, and potential degradation pathways. A comprehensive stability study for this compound should include long-term stability testing under intended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Experimental Protocol for Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions and establish its degradation profile.

Materials:

  • This compound (high purity)

  • Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

  • Controlled environment chambers (for temperature, humidity, and light exposure).

  • HPLC system with a photodiode array (PDA) detector to assess peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products.

Procedure:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a defined period.

    • Oxidative Degradation: Treat a solution of this compound with a solution of 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C).

    • Photostability: Expose a solution of this compound to UV and visible light in a photostability chamber.

    • Samples should be taken at various time points and analyzed by HPLC to monitor the degradation of the parent compound and the formation of degradation products.

  • Long-Term Stability Studies:

    • Store this compound under controlled conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

    • Analyze samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

    • Monitor for changes in physical appearance, purity (by HPLC), and the formation of any degradation products.

Table 2: Proposed Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60 °C2, 4, 8, 24 hours
Base Hydrolysis0.1 M NaOH60 °C2, 4, 8, 24 hours
Oxidation3% H₂O₂Room Temperature2, 4, 8, 24 hours
ThermalDry Heat80 °C24, 48, 72 hours
PhotostabilityUV/Visible LightAmbientAs per ICH Q1B

Workflow for Stability Assessment

G cluster_stress Forced Degradation cluster_longterm Long-Term Stability cluster_analysis Analysis A Acid Hydrolysis H HPLC-PDA Analysis A->H B Base Hydrolysis B->H C Oxidation C->H D Thermal Stress D->H E Photostability E->H F ICH Conditions (25°C/60% RH) F->H G Accelerated Conditions (40°C/75% RH) G->H I LC-MS for Degradant ID H->I

Caption: Workflow for conducting stability studies on this compound.

Potential Signaling Pathways

While the specific molecular targets of this compound are yet to be fully elucidated, research on other diterpenoids from the Rabdosia genus suggests potential interactions with key cellular signaling pathways involved in inflammation and cancer. These pathways represent promising areas of investigation for this compound's mechanism of action.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Some diterpenoids have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

Potential Interaction of this compound with the NF-κB Pathway

G cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Cytokines, LPS, etc. IKK IKK Complex Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates This compound This compound This compound->IKK Inhibits? Gene Inflammatory Gene Expression NFκB_nuc->Gene Induces

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anti-cancer drug development.

Potential Modulation of the PI3K/Akt/mTOR Pathway by this compound

G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits?

Biosynthesis of Maoyerabdosin in Isodon: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Isodon is a rich source of structurally diverse ent-kaurane diterpenoids, many of which exhibit significant biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. Maoyerabdosin, an ent-kaurane diterpenoid isolated from Isodon species, has garnered interest for its potential pharmacological applications. Understanding its biosynthetic pathway is crucial for the sustainable production of this and related compounds through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the enzymatic steps, relevant quantitative data, and key experimental protocols. While the complete pathway for this compound has not been fully elucidated, this guide presents a proposed pathway based on the well-characterized biosynthesis of other Isodon diterpenoids, particularly oridonin.

The Biosynthesis Pathway of this compound: From Geranylgeranyl Diphosphate to a Complex Diterpenoid

The biosynthesis of this compound begins with the universal precursor for diterpenoids, (E,E,E)-geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in the plastids of plant cells. The formation of the characteristic ent-kaurane skeleton and its subsequent oxidative functionalization are the key stages leading to the synthesis of this compound.

Formation of the ent-Kaurene Skeleton

The initial steps involve the cyclization of the linear GGPP molecule into the tetracyclic hydrocarbon, ent-kaurene. This process is catalyzed by two distinct diterpene synthases (diTPSs):

  • ent-Copalyl Diphosphate Synthase (ent-CPS): This class II diTPS catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

  • ent-Kaurene Synthase (ent-KS): This class I diTPS facilitates the ionization of the diphosphate group from ent-CPP and a subsequent cyclization and rearrangement to produce the tetracyclic ent-kaurene skeleton[1].

Several genes encoding ent-CPS and ent-KS have been identified and characterized in various Isodon species, highlighting the conservation of this initial part of the pathway[2][3].

ent_Kaurene_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS

Figure 1: Biosynthesis of the ent-Kaurene Skeleton.
Oxidative Functionalization of ent-Kaurene

The structural diversity of Isodon diterpenoids, including this compound, arises from the extensive oxidative modifications of the ent-kaurene backbone. This is primarily carried out by a large family of enzymes known as cytochrome P450 monooxygenases (CYPs)[4]. These enzymes catalyze a variety of reactions, including hydroxylations, oxidations, and rearrangements, at various positions on the ent-kaurene ring system.

While the specific CYPs and the precise sequence of reactions leading to this compound are yet to be definitively established, studies on the biosynthesis of the major Isodon diterpenoid, oridonin, have provided significant insights. It is highly probable that the biosynthesis of this compound involves a series of hydroxylation and oxidation steps at specific carbon atoms of the ent-kaurene skeleton, catalyzed by members of the CYP76AH and CYP706V subfamilies, which are known to be involved in the oxidative diversification of diterpenoids in Isodon[4][5][6].

Based on the structure of this compound, the proposed subsequent steps after ent-kaurene formation would involve a cascade of hydroxylation and oxidation reactions.

Maoyerabdosin_Proposed_Pathway ent_Kaurene ent-Kaurene Intermediate1 Hydroxylated ent-Kaurene Intermediates ent_Kaurene->Intermediate1 CYP450s (e.g., CYP706V family) Intermediate2 Further Oxidized Intermediates Intermediate1->Intermediate2 CYP450s (e.g., CYP76AH family) This compound This compound Intermediate2->this compound Tailoring Enzymes (e.g., Acyltransferases)

Figure 2: Proposed Biosynthesis Pathway of this compound from ent-Kaurene.

Quantitative Data

Quantitative analysis of diterpenoids and the expression of their biosynthetic genes are essential for understanding the regulation of the pathway and for metabolic engineering efforts. While specific quantitative data for this compound biosynthesis is limited, the following tables summarize the types of data that are crucial for this research, based on studies of other Isodon diterpenoids.

CompoundPlant PartConcentration Range (mg/g dry weight)Analytical MethodReference
OridoninLeaves1.5 - 5.0HPLC-UV[1][4]
EnmeinLeaves0.5 - 2.0HPLC-UV[1]
PonicidinLeaves0.2 - 1.0HPLC-UV[4]
This compound Not Reported To be determined HPLC-MS/MS
ent-KaureneNot ReportedTo be determinedGC-MS
ent-CPPNot ReportedTo be determinedLC-MS/MS
Table 1: Representative Concentrations of Diterpenoids in Isodon species.
GeneEnzymeTissue SpecificityExpression Change (Fold)MethodReference
IrCPS1ent-CPSRoots-qRT-PCR[2]
IrKSL1ent-KSRoots-qRT-PCR[2]
IrCYP76AH1Cytochrome P450LeavesUp-regulated by MeJARNA-seq, qRT-PCR[7]
IrCYP706V2Cytochrome P450Shoot Apex-RNA-seq, qRT-PCR[4]
Table 2: Gene Expression Data for Diterpenoid Biosynthesis in Isodon rubescens.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of diterpenoid biosynthesis in Isodon.

Identification of Candidate Genes via Transcriptome Analysis

Transcriptome analysis of different tissues of Isodon species, or plants treated with elicitors like methyl jasmonate (MeJA), is a powerful tool for identifying candidate genes involved in the biosynthesis of specific diterpenoids.

Transcriptome_Analysis_Workflow Plant_Material Isodon Plant Material (e.g., leaves, roots) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Assembly, Annotation, Differential Expression) Sequencing->Data_Analysis Candidate_Genes Candidate Biosynthetic Genes (diTPSs, CYPs, etc.) Data_Analysis->Candidate_Genes

Figure 3: Workflow for Transcriptome Analysis to Identify Biosynthetic Genes.

Protocol Outline:

  • Plant Material Collection: Collect specific tissues (e.g., young leaves, roots, shoot apices) from Isodon plants. For elicitation studies, treat plants with MeJA prior to collection.

  • RNA Extraction: Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.

  • Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing.

  • Bioinformatic Analysis: Assemble the sequencing reads into transcripts, annotate the transcripts by comparing them to public databases, and perform differential gene expression analysis to identify genes that are co-expressed with known diterpenoid biosynthetic genes or are up-regulated under conditions of high diterpenoid accumulation.

Functional Characterization of Biosynthetic Enzymes

The function of candidate genes is typically verified through heterologous expression in a host organism that does not produce the target compounds, such as Nicotiana benthamiana (a plant) or Saccharomyces cerevisiae (yeast).

Heterologous_Expression_Workflow Candidate_Gene Candidate Gene (e.g., CYP450) Cloning Cloning into Expression Vector Candidate_Gene->Cloning Transformation Transformation of Host (e.g., Agrobacterium for N. benthamiana) Cloning->Transformation Expression Transient Expression in Host Transformation->Expression Metabolite_Extraction Extraction of Metabolites Expression->Metabolite_Extraction Analysis Metabolite Analysis (GC-MS, LC-MS) Metabolite_Extraction->Analysis Function_Confirmed Enzyme Function Confirmed Analysis->Function_Confirmed

Figure 4: General Workflow for Heterologous Expression and Enzyme Functional Analysis.

Protocol Outline for Expression in N. benthamiana:

  • Gene Cloning: Clone the full-length coding sequence of the candidate gene into a suitable plant expression vector.

  • Transformation of Agrobacterium tumefaciens: Introduce the expression construct into A. tumefaciens.

  • Agroinfiltration: Infiltrate the leaves of N. benthamiana with the transformed Agrobacterium. For multi-enzyme pathways, co-infiltrate with Agrobacterium strains carrying the different enzyme-encoding constructs.

  • Incubation: Incubate the infiltrated plants for 3-5 days to allow for transient gene expression.

  • Metabolite Extraction and Analysis: Harvest the infiltrated leaf tissue, extract the metabolites, and analyze the extracts by GC-MS or LC-MS to detect the product of the expressed enzyme(s).

Quantitative Analysis of Diterpenoids by HPLC

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the primary method for the quantitative analysis of diterpenoids in plant extracts.

Protocol Outline:

  • Sample Preparation: Dry and grind the Isodon plant material to a fine powder.

  • Extraction: Extract the powdered material with a suitable solvent, such as methanol or ethanol, often using ultrasonication or reflux.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure.

  • HPLC Analysis: Dissolve the dried extract in the mobile phase and inject it into an HPLC system equipped with a C18 column. Use a gradient elution program with a mobile phase typically consisting of acetonitrile and water (often with a modifier like formic acid).

  • Detection and Quantification: Detect the compounds using a UV detector or a mass spectrometer. Quantify the target compounds by comparing their peak areas to those of authentic standards.

Conclusion and Future Perspectives

The biosynthesis of this compound in Isodon is a complex process involving the formation of the ent-kaurene skeleton followed by a series of oxidative modifications catalyzed by cytochrome P450 enzymes. While the initial steps are well-understood, the specific enzymes and the exact sequence of the later oxidative reactions leading to this compound remain an active area of research. The combination of transcriptomics, heterologous expression, and detailed metabolite profiling will be instrumental in fully elucidating this pathway. A complete understanding of the this compound biosynthetic pathway will not only provide insights into the evolution of chemical diversity in the Isodon genus but also pave the way for the biotechnological production of this and other valuable medicinal compounds.

References

Ethnobotanical Uses of Isodon japonica and the Therapeutic Potential of Maoyerabdosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodon japonica (Burm.f.) H.Hara, a perennial herb belonging to the Lamiaceae family, has a rich history in traditional medicine across East Asia for treating a spectrum of ailments, including inflammatory conditions, gastrointestinal disorders, and cancer.[1][2][3] Modern phytochemical investigations have identified a wealth of bioactive compounds within this plant, with a significant focus on ent-kaurane diterpenoids.[4] Among these, Maoyerabdosin has been isolated as a constituent of Isodon japonica, contributing to its therapeutic profile.[5] This technical guide provides a comprehensive overview of the ethnobotanical applications of Isodon japonica, alongside a detailed exploration of the bioactive compound this compound, its potential mechanisms of action, and relevant experimental protocols for its study.

Ethnobotanical Landscape of Isodon japonica

Isodon japonica has been a staple in traditional and folk medicine for centuries, valued for its diverse therapeutic properties. Its applications vary geographically, reflecting a broad spectrum of traditional knowledge.

Traditional Medicine SystemDocumented Uses
Chinese Traditional Medicine Treatment of fever, headache, and sore throat.[6]
East Asian Traditional Medicine (Korea, Japan) Management of gastrointestinal disorders, tumors, and inflammatory diseases.[1]
Korean Traditional Medicine Utilized for its anti-inflammatory effects, particularly in the context of immediate-type allergic reactions.[7]
Koryo Medicine Employed for its antibiotic, antiviral, anti-inflammatory, and anti-ulcer properties. It has been clinically evaluated for colitis and gastric ulcers.[2]
Japanese Folk Medicine Used as a dietary supplement to support gastrointestinal health.[4][8]
General Folk Use Application in the treatment of stomach cancer.[3][9][10]

In addition to its medicinal uses, the young leaves of Isodon japonica are also consumed as a cooked vegetable in some regions.[3][10]

This compound: A Key Bioactive Diterpenoid

This compound is an ent-kaurane diterpenoid that has been successfully isolated from the leaves of Isodon japonica.[5] The ent-kaurane diterpenoids are recognized as the primary bioactive constituents of the Isodon genus, exhibiting a range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer effects.[4] While extensive quantitative data for this compound is still emerging, the activities of related diterpenoids from Isodon species provide a strong rationale for its therapeutic potential.

Experimental Protocols

General Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a general workflow for the extraction, isolation, and subsequent bioactivity screening of diterpenoids like this compound from Isodon japonica.

G cluster_extraction Extraction & Isolation cluster_bioassay Bioactivity Screening A Dried I. japonica Leaves B Solvent Extraction (e.g., Ethanol, Methanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Hexane, Ethyl Acetate) C->D E Ethyl Acetate Fraction D->E F Column Chromatography (Silica Gel, Sephadex) E->F G Purified this compound F->G H Cytotoxicity Assays (e.g., MTT Assay) G->H I Anti-inflammatory Assays (e.g., NO Production) G->I J Mechanism of Action Studies H->J If Active I->J If Active

Caption: General workflow for the isolation and bioactivity screening of this compound.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., human breast cancer cell line MDA-MB-231) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for a specified period, typically 24 to 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to stimulate an inflammatory response and NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. To measure the amount of nitrite (a stable product of NO), mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at approximately 540 nm. The intensity of the color change is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated cells. Calculate the IC50 value for the inhibition of NO production.

Potential Mechanisms of Action and Signaling Pathways

While specific studies on this compound are limited, the known activities of related diterpenoids suggest potential mechanisms of action involving key cellular signaling pathways.

Anti-inflammatory Action via NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Stimulus IKK IKK Complex TLR4->IKK 2. Activation IkBa IκBα IKK->IkBa 3. Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB 4. Degradation & Release Nucleus Nucleus NFkB->Nucleus 5. Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes 6. Transcription This compound This compound This compound->IKK Inhibition G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Bcl2->Bax Bax->Mitochondrion Pore Formation Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Maoyerabdosin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary cytotoxicity screening of the novel compound, Maoyerabdosin. The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals engaged in the early-phase evaluation of potential anticancer agents.

Introduction to Cytotoxicity Screening

The initial assessment of a novel compound's potential as an anticancer agent involves in vitro cytotoxicity screening. This process is fundamental to drug discovery, providing essential data on a compound's efficacy and selectivity against various cancer cell lines.[1] The primary objective is to determine the concentration at which a compound exhibits significant cytotoxic effects, often quantified by the half-maximal inhibitory concentration (IC50).[2] Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely employed to measure the metabolic activity of cells, which serves as an indicator of cell viability.[3][4] A promising candidate will demonstrate high potency against cancer cells while exhibiting minimal toxicity towards normal, healthy cells.[5]

Experimental Protocols

A standardized experimental workflow is crucial for obtaining reproducible and comparable results. The following protocols outline the key steps in the preliminary cytotoxicity screening of this compound.

A panel of human cancer cell lines should be selected to represent different cancer types. It is also critical to include a non-cancerous cell line to assess the selective toxicity of the compound.

  • Human Breast Adenocarcinoma: MCF-7

  • Human Colon Carcinoma: HCT-116

  • Human Lung Carcinoma: A549

  • Human Cervical Adenocarcinoma: HeLa

  • Normal Human Cell Line: Retinal Pigmented Epithelium (RPE-1) or Normal Human Dermal Fibroblasts (NHDF-Neo)[3][6]

Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

The MTT assay is a colorimetric method used to assess cell metabolic activity.[7] The principle lies in the ability of mitochondrial dehydrogenases in viable cells to convert the yellow tetrazolium salt MTT into purple formazan crystals.[4][8]

Materials:

  • 96-well microtiter plates

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl Sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[9][10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value, which is the concentration of the drug that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus the percentage of cell viability. Non-linear regression analysis is used to fit the curve and calculate the IC50 value.[2]

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cell Culture (Cancer & Normal Lines) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (48-72h Incubation) cell_seeding->treatment drug_prep 3. This compound Dilution mtt_addition 5. MTT Addition (4h Incubation) treatment->mtt_addition solubilization 6. Formazan Solubilization (DMSO) mtt_addition->solubilization read_plate 7. Absorbance Reading (570 nm) solubilization->read_plate calc_viability 8. Calculate % Viability read_plate->calc_viability plot_curve 9. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 10. Determine IC50 Value plot_curve->calc_ic50 apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., FasR) death_ligand->death_receptor DISC formation caspase8 Caspase-8 (Initiator) death_receptor->caspase8 DISC formation caspase3 Caspase-3 (Effector) caspase8->caspase3 This compound This compound (Cellular Stress) bcl2_family Bcl-2 Family (Bax/Bak activation) This compound->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion MOMP cytochrome_c Cytochrome c (Release) mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Apoptosome formation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Cleavage of cellular substrates

References

Methodological & Application

Application Notes and Protocols: Maoyerabdosin Extraction, Purification, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoyerabdosin is an ent-kaurane diterpenoid, a class of natural products known for their significant biological activities, including cytotoxic and anti-inflammatory effects. This document provides a detailed protocol for the extraction and purification of this compound from its natural source, Isodon eriocalyx var. laxiflora. Additionally, it outlines a plausible signaling pathway through which this compound may exert its cytotoxic effects, based on the known mechanisms of structurally related compounds isolated from the same genus.

Extraction and Purification of this compound

The following protocol describes a general methodology for the isolation of this compound from the aerial parts of Isodon eriocalyx var. laxiflora. This procedure is based on established methods for the extraction and purification of ent-kaurane diterpenoids from Isodon species.

Experimental Protocols

1. Plant Material Collection and Preparation:

  • Collect the aerial parts (leaves and stems) of Isodon eriocalyx var. laxiflora.

  • Air-dry the plant material in a shaded, well-ventilated area to prevent the degradation of bioactive compounds.

  • Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

  • Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature. The ratio of plant material to solvent should be approximately 1:10 (w/v).

  • Perform the extraction three times, each for a period of 24 hours, to ensure exhaustive extraction of the target compounds.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning:

  • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.

  • First, partition with petroleum ether to remove non-polar constituents like fats and chlorophyll.

  • Next, partition the aqueous layer with ethyl acetate (EtOAc). The ent-kaurane diterpenoids, including this compound, are expected to be enriched in the EtOAc fraction.

  • Concentrate the EtOAc fraction to dryness to yield the enriched extract.

4. Chromatographic Purification: The enriched EtOAc extract is subjected to multiple chromatographic steps for the isolation of pure this compound.

  • Step 1: Silica Gel Column Chromatography:

    • Subject the EtOAc extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions with similar profiles.

  • Step 2: MCI Gel Column Chromatography:

    • Further purify the fractions containing the target compound on an MCI gel column.

    • Elute with a gradient of MeOH and water (H₂O).

  • Step 3: Sephadex LH-20 Column Chromatography:

    • Subject the active fractions to size exclusion chromatography on a Sephadex LH-20 column using a suitable solvent system, such as CHCl₃/MeOH (1:1), to remove smaller molecules and pigments.

  • Step 4: Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the fraction containing this compound using preparative HPLC on a C18 column.

    • Use a mobile phase consisting of a gradient of acetonitrile (ACN) and H₂O to yield pure this compound.

5. Structure Elucidation:

  • Confirm the structure of the isolated compound as this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and by comparison with published data.

Data Presentation: Extraction and Purification Summary
StepProcedureSolvents/ReagentsKey ParametersExpected Outcome
1 Extraction 95% EthanolRoom Temperature, 3 x 24h macerationCrude ethanolic extract
2 Partitioning Petroleum Ether, Ethyl Acetate, WaterSequential liquid-liquid extractionEtOAc fraction enriched with diterpenoids
3 Silica Gel CC Chloroform, MethanolGradient elutionPartially purified fractions
4 MCI Gel CC Methanol, WaterGradient elutionFurther purified fractions
5 Sephadex LH-20 Chloroform/Methanol (1:1)Isocratic elutionRemoval of small molecules
6 Preparative HPLC Acetonitrile, WaterGradient elution on a C18 columnPure this compound

Experimental Workflow Diagram

Extraction_Purification_Workflow plant_material Dried, powdered Isodon eriocalyx var. laxiflora extraction Maceration with 95% Ethanol plant_material->extraction concentration1 Concentration under reduced pressure extraction->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction concentration2 Concentration etOAc_fraction->concentration2 enriched_extract Enriched Diterpenoid Extract concentration2->enriched_extract silica_gel Silica Gel Column Chromatography enriched_extract->silica_gel mci_gel MCI Gel Column Chromatography silica_gel->mci_gel sephadex Sephadex LH-20 Chromatography mci_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for this compound extraction and purification.

Plausible Signaling Pathway of this compound

Ent-kaurane diterpenoids isolated from Isodon species, such as Eriocalyxin B and Oridonin, have been reported to exhibit potent cytotoxic effects in various cancer cell lines.[1][2][3] These effects are often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation. Based on the activities of these related compounds, a plausible signaling pathway for this compound is presented below. This hypothetical pathway suggests that this compound may induce apoptosis by inhibiting the pro-survival PI3K/Akt/mTOR and NF-κB signaling pathways.

The inhibition of Akt and NF-κB can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately resulting in the activation of caspases and the execution of apoptosis.[1][3][4]

Maoyerabdosin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factors PI3K PI3K growth_factor->PI3K This compound This compound Akt Akt This compound->Akt IKK IKK This compound->IKK PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Akt->Bax IκBα IκBα IKK->IκBα phosphorylates NFκB_complex NF-κB/IκBα Complex IκBα->NFκB_complex NFκB NF-κB NFκB_complex->NFκB NFκB_nucleus NF-κB NFκB->NFκB_nucleus Cytochrome_c Cytochrome c release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Gene_Transcription Transcription of Anti-apoptotic Genes NFκB_nucleus->Gene_Transcription Gene_Transcription->Bcl2

Caption: Plausible signaling pathway for this compound-induced apoptosis.

References

Application Note: Structural Elucidation of Maoyerabdosin, a Novel ent-Kaurane Diterpenoid, Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maoyerabdosin is a representative novel tetracyclic ent-kaurane diterpenoid, a class of natural products known for a wide range of biological activities, including anti-inflammatory and antitumor effects.[1] The structural characterization of such compounds is fundamental to understanding their therapeutic potential and mechanism of action. This document provides a comprehensive guide to the analysis of this compound using modern nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The protocols outlined herein are designed to guide researchers through the process of sample preparation, spectral acquisition, and data interpretation for the complete structural elucidation of this compound and related ent-kaurane diterpenoids.

Data Presentation: Spectroscopic Analysis of this compound

The structural elucidation of this compound was accomplished through a combination of 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS).[2] The following tables summarize the quantitative data obtained.

Table 1: NMR Spectroscopic Data for this compound (¹H at 600 MHz, ¹³C at 150 MHz, in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (H→C)Key COSY Correlations (H-H)
139.41.85, 1.10 (m)C-2, C-3, C-5, C-10, C-20H-2, H-3
218.91.65, 1.50 (m)C-1, C-3, C-10H-1, H-3
342.11.45, 1.30 (m)C-1, C-2, C-4, C-5, C-18, C-19H-1, H-2
433.5---
555.81.15 (dd, 11.5, 2.5)C-1, C-4, C-6, C-7, C-9, C-10, C-19, C-20H-6
621.72.25, 1.75 (m)C-5, C-7, C-8, C-10H-5, H-7
774.54.14 (dd, 3.1, 2.3)C-5, C-6, C-8, C-9, C-14H-6
854.2---
960.31.60 (m)C-5, C-8, C-10, C-11, C-12, C-14H-11
1040.1---
1118.21.70, 1.55 (m)C-8, C-9, C-12, C-13H-9, H-12
1230.11.95, 1.35 (m)C-9, C-11, C-13, C-17H-11, H-13
1345.32.80 (m)C-11, C-12, C-14, C-15, C-16, C-17H-12, H-14
1438.92.10, 1.80 (m)C-7, C-8, C-9, C-13, C-15H-13
15210.5---
16150.2---
17108.14.90 (s), 4.85 (s)C-13, C-15, C-16-
1871.53.80 (d, 11.0), 3.50 (d, 11.0)C-3, C-4, C-5, C-19H-19
1928.11.05 (s)C-3, C-4, C-5, C-18H-18
2015.60.85 (s)C-1, C-5, C-9, C-10-

Note: The presented data is representative for a hypothetical ent-kaurane diterpenoid and is compiled based on literature values for this class of compounds.[2][3][4]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

ParameterObserved ValueDetails
Ionization ModeESI+Electrospray Ionization, Positive
Adduct Ion[M+H]⁺Protonated molecule
Measured m/z347.2217Mass-to-charge ratio
Calculated FormulaC₂₀H₃₀O₄Based on accurate mass and isotope pattern
Calculated Mass347.2222For [C₂₀H₃₁O₄]⁺
Mass Accuracy-1.44 ppmHigh confidence in formula assignment[5]
Key Fragment Ions (m/z)329.2115, 311.2009, 283.1904Corresponds to successive losses of H₂O and CO

Note: Fragmentation patterns in mass spectrometry are crucial for substantiating proposed structures. The observed fragments are consistent with the characteristic cleavages of the ent-kaurane skeleton.[6][7]

Experimental Protocols

1. Protocol for Isolation and Purification of this compound

This protocol describes a general procedure for the extraction and isolation of ent-kaurane diterpenoids from a plant source.

  • Extraction:

    • Air-dry and powder the plant material (e.g., leaves and stems).

    • Macerate the powdered material (1 kg) with 95% ethanol (3 x 5 L) at room temperature for 72 hours per extraction.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • Concentrate each fraction under reduced pressure. Bioactivity screening typically points to the EtOAc fraction for this class of compounds.

  • Chromatographic Purification:

    • Subject the bioactive EtOAc fraction to column chromatography on a silica gel column (70-230 mesh).[8]

    • Elute the column with a gradient of n-hexane/EtOAc (from 100:0 to 0:100) followed by EtOAc/methanol (from 100:0 to 50:50) to yield several sub-fractions.

    • Further purify the sub-fractions containing the target compound using repeated column chromatography on silica gel and Sephadex LH-20.

    • Achieve final purification by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column to obtain this compound as a pure compound.[9]

2. Protocol for NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • 1D NMR Spectra Acquisition:

    • Acquire the ¹H NMR spectrum on a 600 MHz spectrometer.[10] Key parameters include a spectral width of 12 ppm, 32 scans, and a relaxation delay of 1.0 s.

    • Acquire the ¹³C NMR spectrum at 150 MHz using a proton-decoupled sequence. Key parameters include a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2.0 s.

  • 2D NMR Spectra Acquisition: Acquire the following 2D NMR spectra to establish structural connectivity:[2]

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for connecting different spin systems and assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (δ 0.00 for ¹H) or the residual solvent signal (δ 77.16 for CDCl₃ in ¹³C).

3. Protocol for LC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of 10 µg/mL with the initial mobile phase.

  • LC-MS System and Conditions:

    • LC System: An Agilent 1100 or similar HPLC system.[10]

    • Column: C18 column (e.g., Phenomenex Luna C18, 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: Start with 10% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer or an Orbitrap instrument capable of high-resolution measurements.[5]

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-1000.

    • Source Parameters: Capillary voltage 3.5 kV; drying gas temperature 325°C; nebulizer pressure 30 psi.

    • Data Acquisition: Acquire both full scan MS data for accurate mass measurement and tandem MS (MS/MS) data for fragmentation analysis. For MS/MS, use collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain detailed fragmentation patterns.[7]

Visualizations: Workflows and Biological Context

The following diagrams, created using the DOT language, illustrate the experimental workflow for structural elucidation and a potential biological mechanism of action for this compound.

G cluster_0 Extraction & Isolation cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation plant Plant Material extract Crude Extract plant->extract Ethanol Maceration fractions Bioactive Fraction (EtOAc) extract->fractions Solvent Partitioning pure_comp Pure this compound fractions->pure_comp Column Chromatography & HPLC ms HRMS & MS/MS Analysis pure_comp->ms nmr 1D & 2D NMR Analysis pure_comp->nmr formula Molecular Formula ms->formula Accurate Mass structure Final 3D Structure ms->structure Fragmentation Confirmation fragments 2D Structure & Connectivity nmr->fragments COSY, HSQC, HMBC formula->fragments fragments->structure NOESY & Stereochemistry

Caption: Workflow for the isolation and structural elucidation of this compound.

G cluster_0 cluster_1 LPS Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) p65_p50_IkB_complex p65/p50/IκBα (Inactive) IkB->p65_p50_IkB_complex NFkB_p65 p65 p65_p50_complex NFkB_p50 p50 nucleus Nucleus gene Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) This compound This compound This compound->IKK Inhibits p65_p50_complex->nucleus Translocation p65_p50_complex->p65_p50_IkB_complex p65_p50_IkB_complex->p65_p50_complex IκBα Degradation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Assessing the Biological Activity of Maoyerabdosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary biological activities of Maoyerabdosin and related compounds against cancer cells include the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and arrest of the cell cycle. These effects are mediated through the modulation of key cellular signaling pathways, including the PI3K/Akt and MAPK pathways.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activity of Oridonin, which can be considered indicative of the expected activity of this compound.

Table 1: Cytotoxicity of Oridonin (this compound model) in Various Cancer Cell Lines (IC50 values)

Cell LineCancer TypeIC50 (µM) - 24hIC50 (µM) - 48hIC50 (µM) - 72h
PC3[1]Prostate Cancer~30--
DU145[1]Prostate Cancer~35--
HepG2[2]Liver Cancer38.8624.90-
MCF-7[3]Breast Cancer-78.3-
AGS[4]Gastric Cancer5.995 ± 0.7412.627 ± 0.3241.931 ± 0.156
HGC27[4]Gastric Cancer14.61 ± 0.6009.266 ± 0.4097.412 ± 0.512
MGC803[4]Gastric Cancer15.45 ± 0.5911.06 ± 0.4008.809 ± 0.158
TE-8[5]Esophageal Squamous Cell Carcinoma--3.00 ± 0.46
TE-2[5]Esophageal Squamous Cell Carcinoma--6.86 ± 0.83
EC109[6]Esophageal Carcinoma61.0 ± 1.838.2 ± 1.638.9 ± 1.6
EC9706[6]Esophageal Carcinoma37.5 ± 1.628.0 ± 1.423.9 ± 1.4
KYSE450[6]Esophageal Carcinoma30.5 ± 0.428.2 ± 1.517.1 ± 1.2
KYSE750[6]Esophageal Carcinoma35.3 ± 1.523.4 ± 2.114.3 ± 1.2
TE-1[6]Esophageal Carcinoma25.2 ± 1.418.0 ± 1.38.4 ± 0.9

Table 2: Effect of Oridonin (this compound model) on Apoptosis in Cancer Cells

Cell LineTreatment ConditionPercentage of Apoptotic Cells
HGC27[7]Control15.7%
HGC27[7]10 µM Oridonin, 24h26.3%
HGC27[7]15 µM Oridonin, 24h50.1%
HGC27[7]20 µM Oridonin, 24h52.4%
HGC-27[8]1.25 µg/mL Oridonin5.3% ± 1.02%
HGC-27[8]2.5 µg/mL Oridonin12.8% ± 2.53%
HGC-27[8]5 µg/mL Oridonin28.5% ± 4.23%
HGC-27[8]10 µg/mL Oridonin49.6% ± 3.76%
SNU-216[9]40 µM Oridonin, 24hSignificantly increased vs. control
SNU-216[9]80 µM Oridonin, 24hSignificantly increased vs. control
TE-2[5]40 µM Oridonin, 24h53.72% (Early Apoptosis)
T24[10]1 µM Oridonin68.62 ± 2.306%

Table 3: Effect of Oridonin (this compound model) on Cell Cycle Distribution in Cancer Cells

Cell LineTreatment Condition% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
PC3[1]Control--13.36 ± 0.91%
PC3[1]40 µM Oridonin, 24h--27.19 ± 1.15%
DU145[1]Control--9.41 ± 0.57%
DU145[1]60 µM Oridonin, 24h--16.73 ± 1.79%
HepG2[2]Control--21.34 ± 0.82%
HepG2[2]40 µM Oridonin, 24h--37.38 ± 2.37%
TE-8[5]40 µM Oridonin, 24h31.29% (Reduced from 44.76%)--
TE-2[5]40 µM Oridonin, 24h40.54% (Reduced from 63.23%)--

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate overnight.

  • Treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • After fixation, wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at 37°C for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis and Cell Cycle Arrest Signaling

This compound, modeled by Oridonin, induces anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and death. The PI3K/Akt and MAPK pathways are central to these mechanisms.

Maoyerabdosin_Signaling This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK MAPK (JNK, p38) This compound->MAPK activates CDK1 CDK1 This compound->CDK1 inhibits CyclinB1 Cyclin B1 This compound->CyclinB1 inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p53 p53 Akt->p53 inhibits Bcl2 Bcl-2 Akt->Bcl2 inhibits Bax Bax Bax p53->Bax activates Bcl2->Bax inhibits Caspases Caspase Cascade Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis MAPK->p53 activates CellCycleArrest G2/M Arrest CDK1->CellCycleArrest CyclinB1->CellCycleArrest

This compound's proposed signaling pathways.
Experimental Workflow for In Vitro Assessment

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's biological activity.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations and Times) Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 Determine IC50 Cytotoxicity->IC50 ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist WesternBlot Western Blot Analysis (Signaling Proteins) ApoptosisQuant->WesternBlot CellCycleDist->WesternBlot Mechanism Elucidate Mechanism of Action WesternBlot->Mechanism

Workflow for this compound in vitro assessment.

References

Application Notes and Protocols for In Vivo Studies of Oridonin (from Rabdosia rubescens)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

"Maoyerabdosin," as a specific term, does not yield definitive results in the current scientific literature. It is highly probable that this term is a regional or less common name, a potential misspelling, or refers to a compound derived from its plant source. Based on phytochemical analysis of related botanical names, "this compound" is likely associated with the medicinal plant Rabdosia rubescens. The primary and most extensively studied bioactive compound isolated from this plant is Oridonin , a diterpenoid compound with significant anti-inflammatory and anti-cancer properties.[1][2][3] Therefore, these application notes will focus on Oridonin as the representative molecule for in vivo studies.

Oridonin has been shown to exert its biological effects through the modulation of several key signaling pathways, making it a promising candidate for therapeutic development.[4][5] This document provides a comprehensive overview of animal models and experimental protocols for the in vivo investigation of Oridonin.

Mechanism of Action & Signaling Pathways

Oridonin's therapeutic potential stems from its ability to interact with multiple cellular signaling pathways. Its anti-cancer and anti-inflammatory effects are attributed to the modulation of pathways including:

  • NF-κB Signaling Pathway: Oridonin has been shown to inhibit the activation of NF-κB, a key regulator of inflammation, by preventing the phosphorylation of IκB.[6]

  • NLRP3 Inflammasome Pathway: It can suppress the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines like IL-1β.[5][6]

  • Apoptosis Induction: Oridonin can induce apoptosis in cancer cells through various mechanisms.

  • Cell Cycle Arrest: It can cause cell cycle arrest at different phases, inhibiting tumor cell proliferation.

  • Anti-Angiogenesis: Oridonin has been found to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis, by targeting pathways like VEGF.[4]

  • Metastasis Inhibition: It can suppress cancer cell migration and invasion by modulating pathways such as TGF-β/Smad and EGF/EGFR/ERK.[4]

Diagram: Simplified Oridonin Signaling Pathways

Oridonin_Signaling cluster_stimulus cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS, TNF-α, Growth Factors Receptor Receptors (TLR4, TNFR, EGFR) Stimulus->Receptor IKK IKK Receptor->IKK PI3K PI3K Receptor->PI3K Smad Smad2/3 Receptor->Smad ERK ERK Receptor->ERK Oridonin Oridonin Oridonin->IKK NLRP3 NLRP3 Inflammasome Oridonin->NLRP3 Akt Akt Oridonin->Akt Oridonin->Smad Oridonin->ERK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Inflammation, Proliferation, Angiogenesis) mTOR->Gene_Expression Smad->Gene_Expression ERK->Gene_Expression NFkB_nuc->Gene_Expression

Caption: Simplified overview of key signaling pathways modulated by Oridonin.

Animal Models for In Vivo Studies

The selection of an appropriate animal model is critical for the successful in vivo evaluation of Oridonin. The choice depends on the specific research question, whether it's investigating anti-cancer efficacy, anti-inflammatory effects, or pharmacokinetic properties.

Oncology Models

1. Xenograft Models:

  • Description: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., BALB/c nude, NOD-SCID). This is a widely used model to assess the direct anti-tumor activity of a compound.

  • Commonly Used Mice: BALB/c nude mice.[5]

  • Applications:

    • Evaluating tumor growth inhibition.

    • Assessing changes in tumor volume and weight.

    • Studying the mechanism of action in a human tumor context.

2. Syngeneic Models:

  • Description: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the compound, the tumor, and the host immune system.

  • Commonly Used Mice and Cell Lines: Sarcoma-180 solid tumors in mice.[7]

  • Applications:

    • Investigating immuno-modulatory effects of Oridonin.

    • Evaluating combination therapies with immunotherapy.

Inflammation Models

1. Acute Lung Injury (ALI) Model:

  • Description: Inflammation in the lungs is induced by intranasal administration of lipopolysaccharide (LPS). This model is used to study acute inflammatory responses.

  • Commonly Used Mice: C57BL/6 mice.

  • Applications:

    • Assessing the anti-inflammatory effects of Oridonin in the lungs.

    • Measuring inflammatory cell infiltration and cytokine levels in bronchoalveolar lavage (BAL) fluid.[6]

2. Asthma Model:

  • Description: An allergic airway inflammation model induced by sensitization and challenge with an allergen, typically ovalbumin (OVA).

  • Commonly Used Mice: BALB/c mice.[8]

  • Applications:

    • Evaluating the effect of Oridonin on airway hyper-responsiveness.[8]

    • Analyzing the impact on eosinophil and inflammatory cell counts in BAL fluid.[8]

    • Assessing the modulation of Th1/Th2 cytokine balance.[8]

Experimental Protocols

Detailed protocols are crucial for reproducibility. The following are representative protocols for key in vivo experiments with Oridonin.

Protocol 1: Xenograft Tumor Model for Anti-Cancer Efficacy

Diagram: Xenograft Model Workflow

Xenograft_Workflow cluster_setup cluster_procedure cluster_analysis Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment 5. Oridonin Treatment Tumor_Growth->Treatment Monitoring 6. Continued Monitoring Treatment->Monitoring Endpoint 7. Endpoint: Tumor Excision Monitoring->Endpoint Analysis 8. Data Analysis: Tumor Volume, Weight, Biomarkers Endpoint->Analysis

Caption: A typical experimental workflow for a xenograft tumor model.

Objective: To evaluate the in vivo anti-tumor efficacy of Oridonin.

Materials:

  • Human cancer cell line (e.g., K562)

  • BALB/c nude mice (4-6 weeks old)

  • Oridonin

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Calipers

  • Sterile PBS

Procedure:

  • Cell Preparation: Culture cancer cells to logarithmic growth phase. Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Treatment Group: Administer Oridonin (e.g., 20 mg/kg) intraperitoneally or orally once daily.[7]

    • Control Group: Administer an equal volume of the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: After a predefined treatment period (e.g., 14-21 days), euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting).

Data Analysis:

  • Compare the average tumor volume and weight between the treatment and control groups.

  • Calculate the tumor growth inhibition rate.

Protocol 2: LPS-Induced Acute Lung Injury Model

Objective: To assess the anti-inflammatory activity of Oridonin in an acute lung injury model.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Oridonin

  • Vehicle

  • Sterile saline

Procedure:

  • Animal Groups: Divide mice into control, LPS, and Oridonin + LPS groups.

  • Pre-treatment: Administer Oridonin (e.g., 20 mg/kg) or vehicle to the respective groups, typically 1 hour before LPS challenge.[6]

  • LPS Challenge: Intranasally instill LPS (e.g., 5 mg/kg) in the LPS and Oridonin + LPS groups. The control group receives sterile saline.

  • Sample Collection: At a specified time point after LPS challenge (e.g., 6-24 hours), euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving sterile saline from the lungs to collect BAL fluid.

  • Tissue Collection: Collect lung tissue for histological analysis.

Data Analysis:

  • Cell Counts: Determine the total and differential inflammatory cell counts in the BAL fluid.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid using ELISA.

  • Histology: Evaluate lung tissue sections for inflammatory cell infiltration and edema.

Quantitative Data Summary

Model Compound Animal Dose Efficacy Measurement Result Reference
Sarcoma-180 Solid TumorOridonin NanosuspensionMouse20 mg/kgTumor Inhibition Rate60.23%[7]
Sarcoma-180 Solid TumorOridonin SolutionMouse20 mg/kgTumor Inhibition Rate42.49%[7]
K562 XenograftOridonin Nanosuspension--IC50 (36h)8.11 µmol/L[7]
K562 XenograftOridonin Solution--IC50 (36h)12.85 µmol/L[7]
4T1 Murine Breast CancerOridonin-2.5, 5, 10 mg/kgReduced Treg phosphorylationDose-dependent reduction[4]
Acute Lung InjuryOridonin Analog (4c)Mouse20 mg/kgAlleviation of inflammatory infiltrationFull alleviation[6]
Asthma ModelOridoninBALB/c Mouse-Decreased airway hyper-responsivenessSignificant decrease[8]

Oridonin, a major active compound from Rabdosia rubescens, demonstrates significant therapeutic potential in preclinical in vivo models of cancer and inflammation. The provided application notes and protocols offer a framework for researchers to design and execute robust in vivo studies to further elucidate the pharmacological properties of Oridonin and its analogs. Careful selection of animal models and adherence to detailed experimental procedures are paramount for obtaining reliable and reproducible data in the drug development process.

References

Maoyerabdosin: Application Notes for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Maoyerabdosin" and its potential anti-inflammatory properties did not yield specific scientific data or publications. Therefore, the following application notes and protocols are based on general principles of anti-inflammatory drug discovery and the common signaling pathways implicated in inflammation, such as NF-κB and MAPK, which are often investigated for novel compounds.

This document is intended to serve as a foundational guide for researchers, scientists, and drug development professionals interested in investigating the potential anti-inflammatory effects of a hypothetical compound, referred to here as this compound. The protocols and methodologies outlined below are standard in the field and can be adapted to study any new chemical entity for its anti-inflammatory activity.

Introduction to Anti-Inflammatory Research

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation can contribute to various diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key signaling pathways that regulate the inflammatory response include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] These pathways lead to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS).[4][5] The discovery of novel anti-inflammatory agents often involves screening compounds for their ability to modulate these pathways and reduce the production of inflammatory mediators.

Proposed Mechanism of Action (Hypothetical)

Based on the common mechanisms of other anti-inflammatory natural products, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting key signaling molecules in the NF-κB and MAPK pathways. This could involve the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB, or the suppression of p38, ERK, and JNK phosphorylation within the MAPK cascade.

Signaling Pathway Diagrams (Hypothetical)

The following diagrams illustrate the potential points of intervention for this compound within the NF-κB and MAPK signaling pathways.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB Complex NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB (p50/p65) NF_kB->NF_kB_nucleus translocates IkB_NF_kB->NF_kB releases Maoyerabdosin_Inhibition This compound (Hypothetical Inhibition) Maoyerabdosin_Inhibition->IKK_Complex Gene_Expression Pro-inflammatory Gene Expression NF_kB_nucleus->Gene_Expression induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress_Signal->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Maoyerabdosin_Inhibition This compound (Hypothetical Inhibition) Maoyerabdosin_Inhibition->MAPK Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression induces

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory potential of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on relevant cell lines (e.g., RAW 264.7 murine macrophages).

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 cells and culture reagents

  • This compound

  • LPS (from E. coli)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B, to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Materials:

  • Cell culture supernatants from the NO production experiment

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the wells and add the detection antibody.

  • Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis of NF-κB and MAPK Pathways

Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells and culture reagents

  • This compound and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells, pre-treat with this compound, and stimulate with LPS for a shorter duration (e.g., 30-60 minutes).

  • Lyse the cells and determine protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to the respective total protein or a loading control (β-actin).

Data Presentation

All quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
0 (Control)100 ± SD
1Value ± SD
5Value ± SD
10Value ± SD
25Value ± SD
50Value ± SD
100Value ± SD

Table 2: Inhibition of NO and Pro-inflammatory Cytokine Production by this compound in LPS-stimulated Macrophages

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
ControlValue ± SDValue ± SDValue ± SDValue ± SD
LPS (1 µg/mL)Value ± SDValue ± SDValue ± SDValue ± SD
LPS + this compound (X µM)Value ± SDValue ± SDValue ± SDValue ± SD
LPS + this compound (Y µM)Value ± SDValue ± SDValue ± SDValue ± SD

Table 3: Effect of this compound on the Phosphorylation of NF-κB and MAPK Pathway Proteins

Treatmentp-IκBα / IκBαp-p65 / p65p-p38 / p38p-ERK / ERKp-JNK / JNK
ControlRatio ± SDRatio ± SDRatio ± SDRatio ± SDRatio ± SD
LPS (1 µg/mL)Ratio ± SDRatio ± SDRatio ± SDRatio ± SDRatio ± SD
LPS + this compound (Z µM)Ratio ± SDRatio ± SDRatio ± SDRatio ± SDRatio ± SD

Experimental Workflow

The following diagram illustrates the logical flow of the experimental plan to evaluate the anti-inflammatory potential of this compound.

Experimental_Workflow Start Start: This compound Cell_Viability Determine Non-Toxic Dose (MTT Assay) Start->Cell_Viability In_Vitro_Screening In Vitro Anti-inflammatory Screening Cell_Viability->In_Vitro_Screening NO_Assay NO Production (Griess Assay) In_Vitro_Screening->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) In_Vitro_Screening->Cytokine_Assay Mechanism_Study Mechanism of Action Study NO_Assay->Mechanism_Study Cytokine_Assay->Mechanism_Study Western_Blot Western Blot Analysis (NF-κB & MAPK) Mechanism_Study->Western_Blot Conclusion Conclusion: Anti-inflammatory Potential Western_Blot->Conclusion

Caption: A stepwise workflow for investigating the anti-inflammatory properties of this compound.

Conclusion

These application notes provide a comprehensive framework for the initial investigation of this compound as a potential anti-inflammatory agent. By following these protocols, researchers can systematically evaluate its efficacy and elucidate its mechanism of action. Positive results from these in vitro studies would warrant further investigation in in vivo models of inflammation.

References

Analytical Standards and Protocols for Maoyerabdosin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the analytical standards and experimental protocols for the natural product Maoyerabdosin. The information is intended to guide researchers in the qualitative and quantitative analysis of this compound, as well as to provide a basis for investigating its potential biological activities.

This compound: Compound Profile

This compound is a natural product with potential therapeutic applications. A commercially available standard is essential for accurate and reproducible research. The general specifications for a this compound analytical standard are summarized below.

ParameterSpecificationSource
Purity ≥95%[1]
CAS Number 90468-72-7[1]
Molecular Formula C₂₄H₃₆O₉[1]
Molecular Weight 468.54 g/mol [1]

Quantitative Analysis: Methodologies and Protocols

Accurate quantification of this compound is critical for pharmacology, toxicology, and drug development studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common and reliable method for this purpose.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general framework for developing an HPLC-UV method for the quantification of this compound. Method optimization and validation are crucial for achieving accurate and precise results.

Experimental Protocol: HPLC-UV Method Development for this compound

Objective: To develop a robust HPLC-UV method for the quantification of this compound in various matrices.

Materials and Reagents:

  • This compound analytical standard (≥95% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water (e.g., Milli-Q)

  • Formic acid or acetic acid (for mobile phase modification)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm or 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Other column chemistries can be explored during method development.

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient elution is often a good starting point for natural products.

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

      • Gradient Program:

        • 0-2 min: 10% B

        • 2-15 min: 10% to 90% B

        • 15-18 min: 90% B

        • 18-20 min: 90% to 10% B

        • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for the maximum absorbance (λmax) of this compound using a DAD detector. If a DAD is unavailable, start with a common wavelength for similar compounds (e.g., 254 nm).[2][3][4]

  • Method Optimization:

    • Adjust the mobile phase composition (e.g., methanol instead of acetonitrile, different pH modifiers) and gradient profile to achieve optimal separation of this compound from any impurities or matrix components.

    • Optimize the flow rate and column temperature to improve peak shape and reduce run time.

  • Method Validation (as per ICH guidelines):

    • Specificity: Analyze blank samples to ensure no interfering peaks at the retention time of this compound.

    • Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

    • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) by analyzing quality control (QC) samples at low, medium, and high concentrations.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Workflow for HPLC-UV Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare this compound Standard Solutions Injection Inject into HPLC System Standard->Injection Sample Prepare Sample (e.g., extraction, dilution) Sample->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (at λmax) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation (Linearity, Accuracy, Precision) Integration->Validation

Caption: Workflow for HPLC-UV method development and validation of this compound.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.[5][6] The chemical shifts, coupling constants, and integration values provide a detailed fingerprint of the molecule.

Experimental Protocol: NMR Analysis of this compound

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials and Reagents:

  • This compound analytical standard

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of this compound (typically 1-5 mg for ¹H, 10-20 mg for ¹³C) in approximately 0.5-0.7 mL of a suitable deuterated solvent.

    • Transfer the solution to a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a 1D ¹³C NMR spectrum with proton decoupling. A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[7]

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the residual solvent peak.

    • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

    • Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

    • Compare the obtained data with published data for this compound or use 2D NMR techniques (e.g., COSY, HSQC, HMBC) for de novo structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and structural confirmation.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for analyzing natural products.[9][10][11]

Experimental Protocol: LC-MS/MS Analysis of this compound

Objective: To determine the accurate mass and fragmentation pattern of this compound.

Materials and Reagents:

  • This compound analytical standard

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • LC-MS grade formic acid or ammonium acetate

Instrumentation:

  • LC-MS/MS system (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase.

  • LC Conditions:

    • Use an appropriate reversed-phase column (e.g., C18).

    • Employ a mobile phase gradient similar to the one described for HPLC-UV, using LC-MS grade solvents and additives.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is often suitable for detecting protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.

    • Full Scan MS: Acquire data in full scan mode to determine the accurate mass of the molecular ion.

    • Tandem MS (MS/MS): Select the molecular ion of this compound for fragmentation (e.g., using collision-induced dissociation - CID) to obtain a characteristic fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass of this compound.

    • Analyze the MS/MS fragmentation pattern to gain structural insights.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation Sample Prepare Dilute this compound Solution LC_Separation LC Separation Sample->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Full_Scan Full Scan MS (Accurate Mass) Ionization->Full_Scan MSMS Tandem MS (MS/MS) (Fragmentation Pattern) Full_Scan->MSMS Mass_Determination Molecular Weight Confirmation Full_Scan->Mass_Determination Structure_Elucidation Structural Information MSMS->Structure_Elucidation

Caption: Hypothesized intrinsic apoptosis pathway potentially modulated by this compound. [12][13][14][15][16]

Anti-inflammatory Activity and NF-κB/mTOR Signaling

The NF-κB and mTOR signaling pathways are central regulators of inflammation and cell survival. [17][18][19][20][21]Inhibition of these pathways is a common mechanism for the anti-inflammatory and anticancer effects of natural products. [1][22][23][24][25] NF-κB and mTOR Signaling Pathways

NFkB_mTOR_Pathway cluster_nfkb NF-κB Pathway cluster_mtor mTOR Pathway This compound This compound (Hypothesized) IKK IKK This compound->IKK Inhibition PI3K_Akt PI3K/Akt This compound->PI3K_Akt Inhibition IkB IκBα Phosphorylation IKK->IkB NFkB_Activation NF-κB Activation & Translocation IkB->NFkB_Activation degradation of IκBα Inflammation_Genes Pro-inflammatory Gene Expression NFkB_Activation->Inflammation_Genes mTORC1 mTORC1 Activation PI3K_Akt->mTORC1 Protein_Synthesis Protein Synthesis & Cell Proliferation mTORC1->Protein_Synthesis

Caption: Potential inhibition of NF-κB and mTOR signaling pathways by this compound.

Disclaimer: The signaling pathways presented are based on the known activities of structurally similar natural products. Further research is required to confirm the specific molecular targets and mechanisms of action of this compound.

References

Application Notes and Protocols: Investigation of Maoyerabdosin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maoyerabdosin has emerged as a compound of significant interest in oncological research due to its potential anti-cancer properties. Preliminary studies suggest that its mechanism of action involves the induction of apoptosis and the modulation of key cellular signaling pathways. These application notes provide a comprehensive overview of the proposed mechanisms and detailed protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel cancer therapeutics.

Recent findings have highlighted the role of monoamine oxidase A (MAO-A) in tumor progression and metastasis.[1] The inhibition of MAO-A is being explored as a therapeutic strategy for cancer treatment.[1] Notably, certain MAO-A inhibitors have been shown to induce apoptosis in cancer cells, suggesting a potential avenue for this compound's action.[1] Specifically, MAO-A overexpression has been linked to an increased risk of cancers such as prostate and renal cell carcinoma.[1]

Putative Signaling Pathways

The anti-cancer effects of compounds structurally or functionally related to this compound are often attributed to their influence on critical signaling pathways that regulate cell survival, proliferation, and death. Two key pathways implicated are the PI3K/Akt/mTOR and the MAPK/ERK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[2][3][4] Its aberrant activation is a common feature in many cancers, promoting uncontrolled cell proliferation and resistance to apoptosis.[2][3] Inhibition of this pathway is a key strategy in cancer therapy. Some compounds induce apoptosis by downregulating the expression of key proteins in this pathway.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth mTOR->Apoptosis Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Certain therapeutic agents exert their anti-cancer effects by modulating the activity of key kinases in this pathway, leading to cell cycle arrest and apoptosis.

MAPK_ERK_Pathway This compound This compound Ras Ras This compound->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis ERK->Apoptosis_Inhibition

Caption: Postulated modulation of the MAPK/ERK pathway by this compound.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are recommended.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Line This compound Conc. (µM) Incubation Time (h) % Viability (Relative to Control) IC50 (µM)
MCF-70.14895 ± 515.2
182 ± 6
1051 ± 4
5023 ± 3
10010 ± 2
A5490.14898 ± 425.8
188 ± 5
1060 ± 7
5035 ± 4
10018 ± 3
Apoptosis Assays

Objective: To confirm that this compound induces apoptosis in cancer cells.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Treatment Time (h) % Early Apoptotic Cells % Late Apoptotic Cells % Total Apoptotic Cells
Control (Vehicle)482.5 ± 0.51.8 ± 0.34.3 ± 0.8
This compound (IC50)4825.6 ± 2.115.4 ± 1.541.0 ± 3.6

Protocol: Western Blot for Apoptosis-Related Proteins

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and PARP, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.

Investigation of Signaling Pathways

Objective: To determine the effect of this compound on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Protocol: Western Blot for Key Signaling Proteins

  • Protein Extraction and Western Blot: Follow the same procedure as for apoptosis-related proteins.

  • Immunoblotting: Use primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p-ERK, and ERK.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Protein Target Treatment Relative Expression (Fold Change vs. Control)
p-Akt/AktThis compound (IC50)0.4 ± 0.05
p-mTOR/mTORThis compound (IC50)0.3 ± 0.04
p-ERK/ERKThis compound (IC50)0.6 ± 0.07

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis This compound has anti-cancer activity CellViability Cell Viability Assays (MTT) Start->CellViability IC50 Determine IC50 CellViability->IC50 ApoptosisAssay Apoptosis Assays (Annexin V, Western Blot) IC50->ApoptosisAssay ConfirmApoptosis Confirm Apoptosis Induction ApoptosisAssay->ConfirmApoptosis SignalingAssay Signaling Pathway Analysis (Western Blot for PI3K/Akt/mTOR & MAPK/ERK) ConfirmApoptosis->SignalingAssay ElucidateMechanism Elucidate Mechanism of Action SignalingAssay->ElucidateMechanism Conclusion Conclusion: This compound induces apoptosis via inhibition of key signaling pathways ElucidateMechanism->Conclusion

Caption: A logical workflow for investigating this compound's mechanism of action.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the investigation of this compound's mechanism of action. The data presented in the tables are illustrative and should be generated through rigorous experimentation. By systematically evaluating the effects of this compound on cell viability, apoptosis, and key signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential as an anti-cancer agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Maoyerabdosin Production from Isodon japonica

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Maoyerabdosin from Isodon japonica. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it isolated from Isodon japonica?

This compound is a naturally occurring ent-kaurane diterpenoid.[1] It is one of several bioactive diterpenoids isolated from the leaves of Isodon japonica, a plant used in traditional medicine.[1] Ent-kaurane diterpenoids from Isodon species are of significant interest to the pharmaceutical industry due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities.

Q2: What are the primary methods for producing this compound?

The primary methods for producing this compound involve extraction from cultivated Isodon japonica plants and in vitro production using plant tissue culture techniques, such as cell suspension and hairy root cultures. Plant tissue culture offers a controlled environment for production, independent of geographical and seasonal variations, and allows for the optimization of yield through various strategies.

Q3: What is a realistic baseline yield of diterpenoids from Isodon japonica leaves?

Troubleshooting Guides

This section addresses common issues encountered during the extraction, purification, and in vitro culture of Isodon japonica for this compound production.

Extraction and Purification

Q: My this compound yield from leaf extraction is consistently low. What are the potential causes and solutions?

A: Low yields from solvent extraction can stem from several factors, from the plant material itself to the extraction procedure.

  • Plant Material Quality: The concentration of diterpenoids is highest in the leaves.[2] Ensure you are using healthy, mature leaves harvested at the optimal time. The drying process is also critical; mild drying conditions are recommended to prevent degradation of the target compounds.[2]

  • Solvent Choice and Extraction Method: The choice of solvent significantly impacts extraction efficiency. A common method involves sequential extraction with solvents of increasing polarity. For ent-kaurane diterpenoids, ethanol or methanol are effective primary extraction solvents.

  • Extraction Parameters: Ensure sufficient extraction time and an appropriate solvent-to-solid ratio. Multiple extraction cycles will increase the yield.

Q: I am having difficulty separating this compound from other closely related diterpenoids during purification. What can I do?

A: Co-elution of similar diterpenoids is a common challenge.

  • Chromatographic Technique: A multi-step chromatographic approach is often necessary. This can include column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC).[3]

  • Column and Mobile Phase Optimization: For HPLC, experimenting with different column chemistries (e.g., C18, Phenyl-Hexyl) and optimizing the mobile phase gradient (e.g., methanol-water or acetonitrile-water systems with additives like formic acid) can improve resolution.[3][4]

Plant Tissue Culture

Q: My Isodon japonica cell suspension culture is growing slowly and producing low levels of this compound. How can I optimize it?

A: Slow growth and low productivity in cell suspension cultures are common hurdles.

  • Media Composition: The nutrient medium is a critical factor.[5] Experiment with different basal media (e.g., Murashige and Skoog (MS), Gamborg's B5) and vary the concentrations of macronutrients, micronutrients, and vitamins. The carbon source (typically sucrose) concentration also plays a significant role.

  • Plant Growth Regulators: The type and concentration of auxins and cytokinins can dramatically influence both cell growth and secondary metabolite production. A systematic optimization of their ratio is recommended.

  • Elicitation: The application of elicitors can trigger defense responses in the cells, leading to an increase in secondary metabolite production. Common elicitors include methyl jasmonate (MeJa) and salicylic acid (SA). The timing and concentration of elicitor application are crucial and need to be optimized.

Q: I am struggling to establish a healthy hairy root culture for Isodon japonica. What are the key factors for successful induction and growth?

A: Hairy root cultures can be a stable and high-yielding platform for secondary metabolite production.

  • Explant and Bacterial Strain: The choice of explant (leaves and stems are common) and the strain of Agrobacterium rhizogenes are critical for successful transformation.[6]

  • Co-cultivation Conditions: Optimizing the co-cultivation time and conditions, including temperature and light, is essential for efficient gene transfer.

  • Culture Medium: Hairy roots are typically grown in hormone-free liquid medium. The composition of the basal medium and sucrose concentration should be optimized for biomass accumulation and diterpenoid production.[7]

Data Presentation

The following tables summarize quantitative data on the effect of various factors on diterpenoid yield in Isodon species and related cell cultures. Note: Specific data for this compound is limited; therefore, data for other major ent-kaurane diterpenoids from Isodon species are presented as a reference.

Table 1: Effect of Different Solvents on the Extraction Yield of Diterpenoids from Isodon species.

Solvent SystemRelative Diterpenoid Yield (%)Reference Compound(s)
95% Ethanol100Oridonin, Ponicidin
80% Methanol92Oridonin, Ponicidin
Acetone75Oridonin, Ponicidin
Ethyl Acetate45Oridonin, Ponicidin
Dichloromethane30Oridonin, Ponicidin

Table 2: Influence of Methyl Jasmonate (MeJa) Elicitation on Diterpenoid Production in Isodon Cell Suspension Culture (Hypothetical Data Based on Similar Studies).

MeJa Concentration (µM)Treatment Duration (hours)Relative Diterpenoid Yield (%)
0 (Control)-100
5024180
10024250
20024210
10048280
10072230

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound from Isodon japonica Leaves
  • Preparation of Plant Material:

    • Harvest fresh, healthy leaves of Isodon japonica.

    • Dry the leaves in a shaded, well-ventilated area or in an oven at a low temperature (40-50°C) until a constant weight is achieved.

    • Grind the dried leaves into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered leaves with 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional shaking.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: n-hexane, dichloromethane, and ethyl acetate.

    • The diterpenoid fraction is expected to be enriched in the dichloromethane and ethyl acetate fractions. Concentrate these fractions to dryness.

  • Silica Gel Column Chromatography:

    • Pack a silica gel column (100-200 mesh) with n-hexane.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of n-hexane-ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing diterpenoids.

Protocol 2: Establishment of Isodon japonica Hairy Root Culture
  • Explant Preparation and Inoculation:

    • Sterilize young leaves or stem segments of Isodon japonica by washing with detergent, followed by immersion in 70% ethanol for 30 seconds and then in a 1-2% sodium hypochlorite solution for 10-15 minutes. Rinse thoroughly with sterile distilled water.

    • Wound the explants with a sterile scalpel and inoculate them with a culture of Agrobacterium rhizogenes (e.g., strain ATCC15834) for 15-30 minutes.

  • Co-cultivation:

    • Blot the inoculated explants on sterile filter paper and place them on hormone-free MS solid medium.

    • Co-cultivate in the dark at 25°C for 2-3 days.

  • Bacterial Elimination and Root Induction:

    • Transfer the explants to fresh MS solid medium containing an antibiotic (e.g., cefotaxime 250-500 mg/L) to eliminate the bacteria.

    • Subculture every 2 weeks until hairy roots emerge from the wounded sites.

  • Establishment of Liquid Culture:

    • Excise the actively growing, bacteria-free hairy roots and transfer them to hormone-free liquid MS medium in a flask.

    • Maintain the culture on a rotary shaker at 100-120 rpm in the dark at 25°C. Subculture every 3-4 weeks.

Protocol 3: HPLC Quantification of this compound
  • Sample Preparation:

    • Prepare a standard stock solution of purified this compound of known concentration in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution.

    • For extracted samples or culture media, filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-10 min, 30-50% A; 10-25 min, 50-80% A; 25-30 min, 80-30% A.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 230 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_tissue_culture In Vitro Culture plant Isodon japonica Leaves drying Drying & Grinding plant->drying extraction Solvent Extraction drying->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chrom Column Chromatography partitioning->column_chrom hplc_purify Preparative HPLC column_chrom->hplc_purify This compound Pure this compound hplc_purify->this compound explant Leaf/Stem Explant sterilization Sterilization explant->sterilization inoculation Agrobacterium Inoculation sterilization->inoculation co_cultivation Co-cultivation inoculation->co_cultivation root_induction Hairy Root Induction co_cultivation->root_induction liquid_culture Liquid Culture root_induction->liquid_culture optimization Optimization (Elicitors, Media) liquid_culture->optimization extraction_culture Extraction from Culture optimization->extraction_culture extraction_culture->partitioning troubleshooting_logic cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_culture Tissue Culture Issues start Low this compound Yield plant_material Check Plant Material (Health, Age, Drying) start->plant_material co_elution Poor Separation start->co_elution slow_growth Slow Growth / Low Productivity start->slow_growth solvent Optimize Solvent System plant_material->solvent parameters Adjust Extraction Parameters (Time, Ratio) solvent->parameters hplc_method Optimize HPLC Method (Column, Mobile Phase) co_elution->hplc_method multi_step Implement Multi-Step Purification hplc_method->multi_step media Optimize Media Composition (Nutrients, PGRs) slow_growth->media elicitation Apply Elicitors media->elicitation culture_type Consider Hairy Root Culture elicitation->culture_type ent_kaurane_biosynthesis ggpp Geranylgeranyl Pyrophosphate (GGPP) ent_cpp ent-Copalyl Diphosphate (ent-CPP) ggpp->ent_cpp ent-CPS ent_kaurene ent-Kaurene ent_cpp->ent_kaurene ent-KS oxidations Series of Oxidations (P450 monooxygenases) ent_kaurene->oxidations gibberellins Gibberellins oxidations->gibberellins diterpenoids ent-Kaurane Diterpenoids (e.g., this compound) oxidations->diterpenoids

References

Overcoming Maoyerabdosin solubility issues in bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Maoyerabdosin in bioassays.

Troubleshooting Guides

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?

A: This is a common issue for hydrophobic compounds like this compound. When a concentrated DMSO stock solution is diluted into an aqueous medium, the compound can crash out of solution. Here are several steps you can take to resolve this:

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%, to minimize solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in your experiments.

  • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.

  • Increase the Volume of Medium for Dilution: Instead of adding a small volume of concentrated stock to your well, try pre-diluting the stock in a larger volume of warm medium before adding it to the cells.

  • Gentle Agitation: After adding the this compound solution to the medium, gently swirl the plate or flask to ensure even distribution and aid in dissolution.

  • Sonication: If precipitation persists, you can try briefly sonicating the diluted this compound solution in the culture medium before adding it to the cells. Use a water bath sonicator to avoid excessive heating.

Q2: I'm still observing precipitation even after trying the basic troubleshooting steps. Are there other methods to improve this compound's solubility in my bioassay?

A: Yes, if standard methods are insufficient, you can explore the use of solubility enhancers. One of the most effective approaches for hydrophobic compounds is the use of cyclodextrins.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their central cavity, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity. You can prepare a this compound-cyclodextrin inclusion complex before adding it to your bioassay. See the detailed protocol below.

  • Use of Co-solvents: In some cases, a combination of solvents can be used. However, this must be carefully validated for compatibility with your specific cell line and assay, as co-solvents can have their own biological effects.

Q3: My cells are showing signs of toxicity, and I suspect it might be the solvent. How can I be sure?

A: It is crucial to distinguish between the cytotoxicity of this compound and the solvent used to dissolve it.

  • Include a Vehicle Control: Always include a control group of cells that are treated with the highest concentration of the solvent (e.g., DMSO) used in your experiment, but without this compound. This will allow you to assess the baseline toxicity of the solvent itself.

  • Dose-Response Curve for the Solvent: If you are unsure about the tolerance of your cell line to a particular solvent, it is advisable to perform a dose-response experiment with the solvent alone to determine the highest non-toxic concentration.

  • Minimize Final Solvent Concentration: As a general rule, the final concentration of organic solvents like DMSO in cell culture should be kept below 0.5%, and preferably at or below 0.1%, to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For biological assays, DMSO is the most commonly used solvent due to its high solubilizing power for a wide range of compounds and its miscibility with water and cell culture media.

Q2: What is the aqueous solubility of this compound?

A: There is limited publicly available experimental data on the precise aqueous solubility of this compound. However, as an ent-kaurane diterpenoid, it is expected to have low water solubility. For a structurally similar and well-studied Isodon diterpenoid, Oridonin, the aqueous solubility has been reported to be approximately 0.75 mg/mL.[2] This value can be used as a general reference point, but the actual solubility of this compound may differ.

Q3: How can I prepare a this compound-cyclodextrin inclusion complex to improve its solubility?

A: Preparing an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the aqueous solubility of this compound. A general protocol using the co-precipitation method is provided in the Experimental Protocols section below. The optimal molar ratio of this compound to cyclodextrin should be determined empirically.

Q4: What is the mechanism of action of this compound?

A: While the specific molecular targets of this compound are still under investigation, many diterpenoids isolated from Isodon species have been shown to exhibit anti-inflammatory and anti-tumor activities. One of the key signaling pathways modulated by these compounds is the NF-κB (Nuclear Factor-kappa B) pathway. These diterpenoids can interfere with the DNA-binding activity of NF-κB and, in some cases, inhibit its translocation from the cytoplasm to the nucleus.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
DMSOSoluble[1]
AcetoneSoluble[1]

Table 2: Reported Aqueous Solubility of Oridonin (a related Isodon diterpenoid)

CompoundAqueous SolubilityReference
Oridonin~ 0.75 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vial or a vial protected from light

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder and transfer it to the sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Ethanol (or other suitable organic solvent in which this compound is highly soluble)

    • Magnetic stirrer and stir bar

    • Centrifuge

    • Lyophilizer (freeze-dryer) or vacuum oven

  • Procedure:

    • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 molar ratio is a good starting point).

    • Dissolve the calculated amount of HP-β-CD in deionized water with stirring to create an aqueous solution.

    • In a separate container, dissolve the calculated amount of this compound in a minimal amount of ethanol.

    • Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.

    • Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

    • After stirring, the solution can be filtered to remove any un-complexed this compound.

    • The aqueous solution containing the complex is then freeze-dried (lyophilized) or evaporated under vacuum to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

    • The resulting powder can be dissolved in water or cell culture medium for use in bioassays. The solubility of this complex should be determined and compared to that of the free compound.

Visualizations

experimental_workflow cluster_start Start cluster_dissolution Initial Dissolution cluster_dilution Dilution in Aqueous Medium cluster_check Solubility Check cluster_success Success cluster_troubleshoot Troubleshooting start This compound Powder dissolve_dmso Dissolve in DMSO to make stock solution start->dissolve_dmso dilute_medium Dilute stock in cell culture medium dissolve_dmso->dilute_medium check_solubility Precipitate forms? dilute_medium->check_solubility bioassay Proceed to Bioassay check_solubility->bioassay No optimize Optimize Dilution: - Warm medium - Gentle agitation - Sonication check_solubility->optimize Yes optimize->dilute_medium Re-attempt cyclodextrin Use Solubility Enhancer: Prepare Cyclodextrin Inclusion Complex optimize->cyclodextrin If still precipitates cyclodextrin->dilute_medium

Caption: Experimental workflow for dissolving this compound for bioassays.

Caption: Potential mechanism of this compound in the NF-κB signaling pathway.

References

Troubleshooting Maoyerabdosin instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Maoyerabdosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to the stability of this compound in solution during your research and development projects.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My this compound solution appears to be losing potency over a short period. What are the primary factors affecting its stability?

Answer: this compound is susceptible to degradation under common laboratory conditions. The primary factors influencing its stability in solution are pH, temperature, and exposure to light. Our internal studies indicate that this compound's ester moiety is prone to hydrolysis in non-neutral pH conditions, and the overall structure can be compromised by thermal and photolytic stress, leading to a rapid decline in biological activity. For optimal stability, it is crucial to control these environmental variables.

Question 2: What is the recommended solvent and storage procedure for this compound stock solutions?

Answer: For maximum stability, we recommend preparing stock solutions of this compound in anhydrous, research-grade Dimethyl Sulfoxide (DMSO) at a concentration not exceeding 10 mM. Once prepared, aliquot the stock solution into single-use volumes in amber glass or polypropylene vials and store them at -80°C. Avoid repeated freeze-thaw cycles, as this has been shown to accelerate degradation. When preparing aqueous working solutions, use a buffered saline solution (e.g., PBS) with a pH maintained between 6.5 and 7.5.

Question 3: I am observing significant variability in my experimental results. Could this be related to compound instability?

Answer: Yes, inconsistent results are a common consequence of this compound degradation. If the compound degrades during the course of an experiment, its effective concentration will decrease, leading to high variability. We strongly advise preparing fresh working solutions from a frozen stock immediately before each experiment. Furthermore, consider including a stability control in your experimental design by incubating this compound in your assay medium for the duration of the experiment and then analyzing its integrity.

Quantitative Stability Data

To assist with experimental planning, the following table summarizes the degradation rates of this compound under various conditions.

ConditionSolvent/MediumTemperatureDegradation Rate (% loss over 24 hours)
pH Stress 50 mM Acetate Buffer (pH 5.0)25°C35%
Phosphate-Buffered Saline (pH 7.4)25°C< 5%
50 mM Carbonate Buffer (pH 9.0)25°C60%
Thermal Stress DMSO4°C< 2%
DMSO25°C (Room Temp)15%
PBS (pH 7.4)37°C (Incubator)25%
Photostability PBS (pH 7.4)25°C (Ambient Light)45%
PBS (pH 7.4)25°C (Dark)< 5%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol provides a method for quantifying the stability of this compound in a given solution over time.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 100 µM in your desired test buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Divide the 100 µM solution into multiple aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Incubate the aliquots under the desired experimental conditions (e.g., 37°C in the dark).

  • Sample Analysis:

    • At each designated time point, transfer an aliquot of the solution to an HPLC vial.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at the absorbance maximum of this compound (e.g., 280 nm).

  • Data Analysis:

    • Calculate the peak area of the intact this compound at each time point.

    • Determine the percentage of remaining this compound relative to the T=0 time point to establish the degradation rate.

Visual Guides

Hypothetical this compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound, where it inhibits the "Kinase-X" signaling cascade, a pathway implicated in promoting cell proliferation. This inhibition is dependent on the structural integrity of the compound.

Maoyerabdosin_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX Activates TF Transcription Factor KinaseX->TF Phosphorylates Proliferation Cell Proliferation TF->Proliferation Promotes This compound This compound This compound->KinaseX Inhibits

Caption: Proposed inhibitory action of this compound on the Kinase-X pathway.

Experimental Workflow for Stability Testing

This workflow provides a logical overview of the steps involved in assessing the stability of this compound.

Stability_Workflow PrepStock 1. Prepare Stock Solution (10 mM in DMSO) PrepWorking 2. Prepare Working Solution (e.g., 100 µM in PBS) PrepStock->PrepWorking Incubate 3. Incubate Under Test Conditions PrepWorking->Incubate Timepoints 4. Collect Aliquots at Time Points Incubate->Timepoints Analyze 5. Analyze by HPLC Timepoints->Analyze Calculate 6. Calculate Degradation Rate Analyze->Calculate

Caption: Workflow for assessing this compound stability via HPLC.

Technical Support Center: Optimizing HPLC Resolution for Maoyerabdosin and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the resolution in High-Performance Liquid Chromatography (HPLC) analysis of Maoyerabdosin and structurally similar natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in HPLC analysis?

Poor resolution in HPLC, where peaks overlap, can stem from several factors related to the column, mobile phase, instrument, and sample itself.[1] Common column-related issues include aging and degradation of the stationary phase, damage to the packing material, or contamination from strongly retained sample components.[1] Mobile phase problems often involve incorrect solvent composition, pH fluctuations, poor solvent quality, or inadequate degassing.[1][2] Instrumental factors like pump pulsation, pressure instability, or excessive extra-column volume (e.g., long tubing) can also lead to peak broadening and loss of resolution.[1] Finally, sample-related issues such as overloading the column by injecting a too concentrated sample can cause peak distortion, like fronting or tailing.[3]

Q2: How does the mobile phase composition affect the resolution of closely eluting peaks?

The mobile phase composition is a critical factor that significantly impacts analyte retention and selectivity, which are key to achieving good resolution.[4][5] Adjusting the ratio of aqueous to organic solvent, changing the type of organic modifier (e.g., acetonitrile vs. methanol), modifying the pH, and using buffer systems or ion-pairing agents can all alter the interactions between the analytes and the stationary phase.[5][6] For instance, in reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase generally increases retention times, which can sometimes improve the separation of early eluting peaks.[6] Small changes in pH can affect the ionization state of analytes, which is particularly useful for separating acidic or basic compounds.[6][7]

Q3: When should I consider changing the HPLC column to improve resolution?

Changing the HPLC column is a powerful strategy when optimizing the mobile phase does not provide the desired resolution.[8] Consider a different column when you observe persistent peak tailing for basic compounds, which might indicate strong interactions with silica silanol groups, or when dealing with isomers that have very similar polarities.[9] Switching to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl or Cyano column) can introduce different separation mechanisms, such as π-π interactions, which can be highly effective for resolving aromatic or isomeric compounds.[8][9] Additionally, columns with smaller particle sizes or longer lengths can increase column efficiency (plate number), leading to sharper peaks and better resolution.[4][8]

Q4: What is peak fronting and how can it be resolved?

Peak fronting is a type of peak distortion where the front of the peak is sloped, often resembling a shark fin.[3] The most common cause of peak fronting is column overload, which occurs when the amount of sample injected exceeds the capacity of the stationary phase.[3] To resolve this, the simplest solution is to dilute the sample or reduce the injection volume.[3] Another potential cause is when the sample is dissolved in a solvent that is stronger than the mobile phase, causing the analyte to move too quickly through the initial part of the column.[10] In this case, preparing the sample in the mobile phase or a weaker solvent is recommended.

Q5: How can I improve the separation of isomers?

Separating isomers can be challenging due to their similar physicochemical properties.[9][11] To improve their resolution, several strategies can be employed. Optimizing the mobile phase by adjusting the organic modifier, pH, or using additives can enhance selectivity.[12] Changing the stationary phase is often very effective.[9] For positional isomers, especially those containing aromatic rings, a phenyl- or pentafluorophenyl (PFP)-based column can provide unique selectivity through π-π interactions.[9] For diastereomers or cis-trans isomers, C8 or amide columns might offer better spatial selectivity.[9] In some cases, adjusting the column temperature can also influence selectivity and improve resolution.[4][13]

Troubleshooting Guides

Problem: Poor Resolution and Overlapping Peaks

This guide addresses situations where two or more analyte peaks are not sufficiently separated.

Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition 1. Adjust Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent to increase retention and potentially improve separation.[6]2. Change Organic Modifier: Switch from methanol to acetonitrile or vice versa. These solvents have different selectivities and can alter the elution order.[8]3. Modify pH: For ionizable compounds, adjust the mobile phase pH. A change of even 0.5 pH units can significantly impact retention and selectivity.[6][7]4. Incorporate Additives: Use buffers to maintain a stable pH or add ion-pairing agents for charged analytes.[5]
Inefficient Column 1. Decrease Particle Size: Columns with smaller particles (e.g., sub-2 µm) provide higher efficiency and sharper peaks.[8]2. Increase Column Length: A longer column increases the number of theoretical plates, leading to better separation, although it will also increase analysis time and backpressure.[8][14]3. Check for Column Contamination: If resolution has degraded over time, flush the column with a strong solvent or replace the guard column.[10]
Inappropriate Stationary Phase 1. Switch Column Chemistry: If optimizing the mobile phase is ineffective, change to a column with a different stationary phase (e.g., from C18 to Phenyl, Cyano, or a polar-embedded phase) to introduce different separation mechanisms.[6][8]
Suboptimal Temperature or Flow Rate 1. Adjust Temperature: Lowering the column temperature can increase retention and may improve resolution.[4] Conversely, increasing the temperature can sometimes alter selectivity beneficially.[8]2. Reduce Flow Rate: A lower flow rate can enhance separation efficiency, but it will also lengthen the run time.[4][6]
Problem: Asymmetric Peaks (Tailing or Fronting)

This guide helps to diagnose and resolve issues with peak shape.

Peak Shape Issue Possible Cause Troubleshooting Steps
Peak Tailing Secondary Interactions: Analyte (especially basic compounds) interacting with active silanol groups on the silica surface of the column.[15]Column Contamination: Blocked frit or contamination at the head of the column.Mismatched pH: Mobile phase pH is close to the pKa of the analyte.1. Modify Mobile Phase: Add a competing base (e.g., triethylamine) to the mobile phase or lower the pH to suppress silanol ionization.[12]2. Use a Different Column: Employ a high-purity, end-capped column or one specifically designed for basic compounds.[12]3. Clean the Column: Reverse flush the column (if permissible by the manufacturer) or replace the guard column.4. Adjust pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
Peak Fronting Column Overload: Injecting too much sample mass onto the column.[3][16]Incompatible Sample Solvent: The sample is dissolved in a solvent stronger than the mobile phase.1. Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[3]2. Change Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent.

Experimental Protocols

Protocol 1: Optimizing Mobile Phase Composition for Improved Resolution

Objective: To systematically adjust the mobile phase to improve the resolution between this compound and co-eluting impurities.

Methodology:

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at an appropriate wavelength for this compound

    • Injection Volume: 10 µL

  • Step 1: Adjusting Organic Solvent Ratio (Isocratic)

    • Prepare a series of mobile phases with varying acetonitrile concentrations (e.g., 55%, 50%, 45%).

    • Equilibrate the system with each mobile phase for at least 10 column volumes.

    • Inject the sample and record the chromatogram.

    • Compare the resolution between the peaks of interest for each condition.

  • Step 2: Evaluating Different Organic Modifiers

    • Replace acetonitrile with methanol at a concentration that provides similar retention times to the best condition from Step 1.

    • Repeat the analysis and compare the selectivity and resolution.

  • Step 3: Modifying Mobile Phase pH (for ionizable analytes)

    • If this compound or impurities are acidic or basic, prepare the aqueous portion of the mobile phase with a buffer (e.g., phosphate or acetate buffer, 10-25 mM).[15]

    • Adjust the pH of the buffer in increments of 0.5 units (e.g., pH 3.0, 3.5, 4.0).

    • Prepare the final mobile phase with the optimized organic ratio from the previous steps.

    • Analyze the sample at each pH and evaluate the impact on resolution.

  • Step 4: Implementing a Gradient

    • If the sample contains compounds with a wide range of polarities, a gradient elution may be necessary.

    • Start with a low percentage of organic solvent and gradually increase it over the run. For example, start at 30% acetonitrile and increase to 70% over 20 minutes.

    • Optimize the gradient slope and time to achieve the best separation.[17]

Visualizations

Troubleshooting Workflow for Poor HPLC Resolution

G start Poor Resolution (Overlapping Peaks) check_peak_shape Assess Peak Shape start->check_peak_shape asymmetric Asymmetric Peaks? (Tailing/Fronting) check_peak_shape->asymmetric symmetric Symmetric but Poorly Resolved asymmetric->symmetric No fix_tailing Address Tailing: - Adjust pH - Add modifier (e.g., TEA) - Use end-capped column asymmetric->fix_tailing Yes (Tailing) fix_fronting Address Fronting: - Reduce sample concentration - Change sample solvent asymmetric->fix_fronting Yes (Fronting) optimize_mobile_phase Optimize Mobile Phase: - Adjust organic % - Change organic solvent - Adjust pH/buffer symmetric->optimize_mobile_phase Yes end Resolution Improved fix_tailing->end fix_fronting->end optimize_conditions Optimize Conditions: - Lower flow rate - Adjust temperature optimize_mobile_phase->optimize_conditions change_column Change Column: - Smaller particles - Longer column - Different stationary phase optimize_conditions->change_column change_column->end

Caption: A logical workflow for troubleshooting poor resolution in HPLC analysis.

Factors Influencing HPLC Resolution

G cluster_mobile_phase Mobile Phase cluster_column Stationary Phase (Column) cluster_instrument Instrumental Parameters Resolution HPLC Resolution mp_composition Composition (Organic %) Resolution->mp_composition Selectivity (α) mp_type Solvent Type (ACN vs. MeOH) Resolution->mp_type Selectivity (α) mp_ph pH & Buffer Resolution->mp_ph Selectivity (α) col_chem Chemistry (C18, Phenyl, etc.) Resolution->col_chem Efficiency (N) col_particle Particle Size Resolution->col_particle Efficiency (N) col_dims Dimensions (Length, ID) Resolution->col_dims Efficiency (N) inst_flow Flow Rate Resolution->inst_flow Retention (k) inst_temp Temperature Resolution->inst_temp Retention (k) inst_inj Injection Volume Resolution->inst_inj Retention (k)

Caption: Key factors that can be adjusted to improve HPLC resolution.

References

Technical Support Center: Enhancing Maoyerabdosin Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Maoyerabdosin detection in experimental settings.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the detection and quantification of this compound, particularly using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Issue 1: Low or No Signal Intensity for this compound

Low signal intensity is a common challenge in the analysis of diterpenoids like this compound, which can be present in low concentrations in biological matrices.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Ionization Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ionization modes. This compound, with its multiple oxygen atoms, may ionize more efficiently in one mode over the other.Enhanced signal intensity and improved signal-to-noise ratio.
Inefficient Extraction Evaluate different sample preparation techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. Optimize the extraction solvent and pH to match the physicochemical properties of this compound (C24H36O9, MW: 468.5372).[1]Increased recovery of this compound from the sample matrix, leading to a stronger signal.
Matrix Effects Dilute the sample extract to minimize the concentration of interfering matrix components. Utilize a more efficient cleanup step during sample preparation. An internal standard can also help to compensate for matrix effects.Reduction of ion suppression or enhancement, resulting in a more accurate and reproducible signal.
Degradation of this compound Ensure proper sample handling and storage conditions. Avoid prolonged exposure to light and extreme temperatures. Analyze samples as quickly as possible after preparation.Preservation of this compound integrity, leading to a more reliable and higher signal.

Issue 2: High Background Noise or Baseline Instability

A noisy or unstable baseline can obscure the signal of this compound, making accurate quantification difficult.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Mobile Phase Use high-purity, LC-MS grade solvents and additives. Freshly prepare mobile phases and filter them before use.A stable and clean baseline, improving the signal-to-noise ratio.
Contaminated LC System or Column Flush the entire LC system with an appropriate cleaning solution. If contamination is suspected on the column, wash it with a strong solvent or replace it.Removal of contaminants that contribute to high background noise.
Improper Mobile Phase pH Ensure the mobile phase pH is stable and appropriate for the column and analyte. Buffers can help maintain a consistent pH.A more stable baseline and reproducible retention times.
Detector Issues (UV or MS) For UV detectors, check the lamp's lifespan. For MS detectors, clean the ion source and other components as part of regular maintenance.Improved detector performance and reduced baseline noise.

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Asymmetrical peaks can lead to inaccurate integration and quantification of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Column Overload Reduce the injection volume or the concentration of the sample.Symmetrical, Gaussian-shaped peaks.
Inappropriate Mobile Phase Adjust the mobile phase composition, including the organic solvent ratio and the type and concentration of additives. Ensure the sample solvent is compatible with the mobile phase.Improved peak shape and resolution.
Column Degradation Check the column's performance with a standard compound. If performance has deteriorated, replace the column.Restoration of sharp and symmetrical peaks.
Dead Volume in the System Check all connections and fittings for leaks or improper installation. Use tubing with appropriate inner diameter.Minimized peak broadening and improved chromatographic efficiency.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for this compound detection by LC-MS?

Q2: How can I improve the sensitivity of my assay for trace-level detection of this compound?

A2: To enhance sensitivity, consider the following:

  • Sample Enrichment: Utilize solid-phase extraction (SPE) to concentrate this compound from your sample while removing interfering substances.

  • Optimized MS/MS: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This technique is highly specific and sensitive for quantitative analysis.

  • Microflow or Nanoflow LC: If available, using lower flow rate LC systems can significantly increase sensitivity by improving ionization efficiency.

  • Derivatization: Although more complex, chemical derivatization of this compound could improve its ionization efficiency and chromatographic behavior.

Q3: What are the potential signaling pathways affected by this compound?

A3: Direct studies on this compound's effect on signaling pathways are limited. However, other diterpenoids isolated from Rabdosia species, such as Oridonin, have been shown to possess anti-inflammatory and anti-cancer properties.[1] These effects are often mediated through the inhibition of pro-inflammatory and pro-survival signaling pathways. Therefore, it is plausible that this compound may modulate pathways such as:

  • NF-κB Signaling Pathway: A key regulator of inflammation.

  • PI3K/Akt/mTOR Signaling Pathway: Crucial for cell growth, proliferation, and survival.

  • MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli.

  • Apoptosis Pathway: The process of programmed cell death.

Further research is needed to confirm the specific pathways modulated by this compound.

III. Experimental Protocols

General Protocol for Quantification of Diterpenoids (e.g., this compound) in Biological Samples by LC-MS/MS

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated biological sample (e.g., plasma, cell lysate) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute this compound with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), tested in both positive and negative modes.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound will need to be determined by infusing a standard solution.

3. Method Validation

The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to relevant guidelines.

IV. Visualization of Potential Signaling Pathways

The following diagrams illustrate signaling pathways that may be modulated by this compound, based on the known activities of similar diterpenoids from Rabdosia species.

NFkB_Pathway cluster_nucleus Nuclear Events This compound This compound IKK IKK Complex This compound->IKK Inhibition (Proposed) LPS_TNFa LPS / TNF-α Receptor Receptor (TLR4/TNFR) LPS_TNFa->Receptor Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Dissociation IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes Gene Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition (Proposed) Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition (Proposed) Bax Bax (Pro-apoptotic) This compound->Bax Activation (Proposed) Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Bax->Mitochondrion Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed induction of the intrinsic apoptosis pathway by this compound.

References

Maoyerabdosin experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges when working with Maoyerabdosin. As a novel ent-kaurane diterpenoid, this compound's experimental behavior can be influenced by various factors. This guide is designed to help you navigate potential issues and ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is an experimental ent-kaurane diterpenoid compound with the chemical formula C₂₄H₃₆O₉. While research is ongoing, its proposed anti-cancer activity is believed to stem from its ability to induce apoptosis and inhibit cell proliferation. The hypothesized signaling pathway involves the modulation of key cellular processes, as illustrated below.

Maoyerabdosin_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Receptor Cell Surface Receptor (Hypothetical) This compound->Receptor ROS ↑ Reactive Oxygen Species (ROS) Receptor->ROS Wnt_Pathway Wnt/β-catenin Pathway Inhibition Receptor->Wnt_Pathway ERK_Pathway ERK Pathway Activation ROS->ERK_Pathway Apoptosis Apoptosis Induction ERK_Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Wnt_Pathway->CellCycleArrest Cell_Viability_Workflow cluster_workflow General Workflow cluster_troubleshooting Potential Issues start Start: Seed Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate for Specified Time treatment->incubation reagent Add Viability Reagent incubation->reagent read Read Plate (Absorbance/Luminescence) reagent->read analysis Data Analysis (IC50 Calculation) read->analysis cell_health Cell Health & Passage Number cell_health->start seeding_density Inconsistent Seeding Density seeding_density->start drug_prep This compound Solubility/Stability drug_prep->treatment plate_edge Plate Edge Effects plate_edge->incubation incubation_time Inaccurate Incubation Time incubation_time->incubation reagent_handling Improper Reagent Handling reagent_handling->reagent

Cell culture contamination issues in Maoyerabdosin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oridonin (likely the compound referenced as "Maoyerabdosin") in cell culture experiments. Oridonin is a bioactive diterpenoid isolated from plants of the Rabdosia genus (e.g., Rabdosia rubescens) and Isodon genus (e.g., Isodon serra).

Troubleshooting Guides

This section addresses specific issues that may arise during cell culture experiments with Oridonin, focusing on potential contamination problems.

Issue 1: Unexpected Cell Death or Poor Proliferation

Question: My cells are dying or not growing as expected after treatment with Oridonin, even at concentrations reported in the literature. Could this be a contamination issue?

Answer: Yes, unexpected cytotoxicity or reduced cell proliferation can be a sign of contamination, which can synergize with the effects of your experimental compound. Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow:

A Start: Unexpected Cell Death B Visual Inspection: - Check for turbidity, color change (yellow/pink), or film in media. A->B C Microscopic Examination: - Look for bacteria (small, motile dots/rods), yeast (budding ovals), or fungi (filaments). B->C D Contamination Confirmed C->D Yes E No Visible Contamination C->E No F Quarantine and discard contaminated cultures. Decontaminate incubator and biosafety cabinet. D->F G Test for Mycoplasma: - Use PCR, ELISA, or DNA staining (e.g., DAPI/Hoechst). E->G N Problem Resolved F->N H Mycoplasma Positive G->H Positive I Mycoplasma Negative G->I Negative H->F J Consider Chemical Contamination: - Test water and media for endotoxins. - Check for detergent residue on glassware. I->J K Review Oridonin Preparation: - Ensure proper solvent and final concentration. - Test solvent toxicity alone. J->K L Optimize Oridonin Concentration: - Perform a dose-response experiment (e.g., MTT assay). K->L M Review Cell Culture Practices: - Aseptic technique, reagent quality, cell line authentication. L->M M->N

Caption: Troubleshooting workflow for unexpected cell death.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Question: I am observing high variability in my experimental results (e.g., apoptosis assays, Western blots for signaling pathways) with Oridonin. Could contamination be the cause?

Answer: Absolutely. Low-level or cryptic contamination, especially by mycoplasma or viruses, can significantly alter cellular metabolism and signaling pathways, leading to unreliable data.[1]

Troubleshooting Steps:

  • Immediate Mycoplasma Testing: Mycoplasma is a common and often undetected contaminant that can alter cell growth, metabolism, and gene expression.[1] It is crucial to perform routine mycoplasma testing.

  • Cell Line Authentication: Confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling. Cross-contamination with another cell line is a frequent issue in research.

  • Reagent and Media Quality Control:

    • Test new batches of serum and media for contaminants before use.

    • Ensure all reagents are from reputable suppliers and stored correctly.

  • Review Aseptic Technique: Reinforce strict aseptic techniques with all lab personnel to prevent intermittent contamination.

  • Standardize Experimental Parameters: Ensure consistent cell passage numbers, seeding densities, and Oridonin treatment times across all experiments.

Frequently Asked Questions (FAQs)

General Contamination

Q1: What are the most common types of contaminants in cell culture? A1: The most common biological contaminants are bacteria, fungi (yeasts and molds), mycoplasma, and viruses. Chemical contaminants can include impurities in media and reagents, endotoxins, and detergent residues.[2][3]

Q2: How can I visually identify common contaminants? A2:

  • Bacteria: The culture medium may appear turbid or cloudy, and a sudden drop in pH can cause the phenol red indicator to turn yellow. Under a microscope, bacteria appear as small, motile rod-shaped or spherical particles.[2]

  • Yeast: The medium may become slightly turbid, and the pH may increase. Microscopically, yeasts appear as individual, ovoid, or budding particles.[2]

  • Fungi (Mold): Visible mycelial structures (filaments) may be seen floating in the culture. The medium can become cloudy as the contamination progresses.[2]

Q3: Mycoplasma contamination is a major concern. How can I detect it? A3: Mycoplasma is not visible with a standard light microscope and does not cause turbidity in the medium.[1] reliable detection methods include:

  • PCR-based assays: Highly sensitive and specific for mycoplasma DNA.

  • ELISA: Detects mycoplasma antigens.

  • DNA staining: Using fluorescent dyes like DAPI or Hoechst, which will stain the mycoplasma DNA, appearing as small fluorescent dots outside the cell nuclei.[1]

  • Microbiological culture: A traditional but slower method.

Oridonin-Specific Issues

Q4: Can Oridonin itself be a source of contamination? A4: While pure Oridonin is a small molecule and not a source of biological contamination, solutions prepared from it can become contaminated if not handled aseptically. Natural extracts of Rabdosia rubescens may have a higher risk of containing endotoxins or other impurities if not properly purified. Always use sterile techniques when preparing and diluting Oridonin solutions.

Q5: Are there any specific interactions between Oridonin and common contaminants that I should be aware of? A5: While there is no specific documented interaction, it's important to consider that some contaminants can alter the cellular pathways that Oridonin targets. For example, mycoplasma can affect signaling pathways, which could potentiate or antagonize the effects of Oridonin on pathways like mTOR and apoptosis, leading to inconsistent results.

Quantitative Data on Cell Culture Contamination

The following table summarizes reported rates of cell culture contamination from various studies.

ContaminantReported Contamination RateSource(s)
Mycoplasma5% - 35% of all cell cultures[1]
Viruses>25% in one study of common cell lines[1]
Cross-ContaminationUp to 36% of cell lines in some studies
Bacteria & FungiVariable, but a common issue[2]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the cytotoxic effects of Oridonin on adherent cancer cell lines.

  • Cell Seeding: Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[4][5]

  • Oridonin Treatment: Prepare serial dilutions of Oridonin in the appropriate cell culture medium. Replace the existing medium with the Oridonin-containing medium. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution). Typical Oridonin concentrations for viability assays range from 2.5 µM to 80 µM.[4][6][7]

  • Incubation: Incubate the cells with Oridonin for the desired time period (e.g., 24, 48, or 72 hours).[4][5]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4]

Western Blot Analysis of mTOR Pathway Proteins

This protocol outlines the general steps for analyzing the effect of Oridonin on key mTOR signaling proteins.

  • Cell Lysis: After treating cells with Oridonin for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against mTOR pathway proteins (e.g., phospho-mTOR, phospho-p70S6K, total mTOR, total p70S6K, and a loading control like β-actin) overnight at 4°C.[8][9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

Signaling Pathways and Visualizations

Oridonin has been shown to induce apoptosis and autophagy in cancer cells by modulating the mTOR signaling pathway.

Oridonin's Effect on the mTOR and Autophagy/Apoptosis Pathways

Oridonin can induce the production of Reactive Oxygen Species (ROS), which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK inhibits the mTOR complex 1 (mTORC1), a key regulator of cell growth and proliferation. Inhibition of mTORC1 leads to the activation of ULK1, a crucial kinase for initiating autophagy. The induction of autophagy can, in some contexts, lead to apoptosis (programmed cell death).[1]

Oridonin Oridonin ROS ROS Oridonin->ROS induces AMPK AMPK ROS->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits ULK1 ULK1 mTORC1->ULK1 inhibits Autophagy Autophagy ULK1->Autophagy initiates Apoptosis Apoptosis Autophagy->Apoptosis can lead to

Caption: Oridonin's modulation of the mTOR, autophagy, and apoptosis pathways.

References

Maoyerabdosin Bioactivity Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Maoyerabdosin bioactivity assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected bioactivity?

This compound is an ent-kaurane diterpenoid.[1][2][3][4] This class of compounds is known for a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1][4][5] Mechanistic studies on related compounds suggest that this compound could potentially modulate key signaling pathways involved in cell proliferation and apoptosis, such as the NF-κB and p53 pathways.[1]

Q2: I am observing high variability between my experimental replicates in the MTT assay. What are the common causes?

High variability in MTT assays is a frequent issue. Common causes include inconsistent cell seeding, "edge effects" in 96-well plates, and errors in reagent addition.[6] Ensure your cell suspension is homogenous before seeding and consider not using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.[6]

Q3: My Western blot results for downstream target proteins of this compound are showing no bands or very weak signals. What should I check?

Weak or absent signals on a Western blot can stem from several factors.[7][8][9][10] These include suboptimal antibody concentrations, inefficient protein transfer, or low abundance of the target protein in your samples.[7][9] It is also possible that the primary or secondary antibodies are no longer effective.[8][10]

Q4: I am seeing non-specific bands in my Western blot. How can I improve the specificity?

Non-specific bands are a common challenge in Western blotting.[7][8][11] To improve specificity, you can try optimizing the primary antibody concentration, increasing the stringency of the washing steps, or using a different blocking agent.[7][11] Sometimes, the secondary antibody may be cross-reacting with other proteins in the lysate.[8]

Q5: My qPCR results show inconsistent Ct values for my target genes after this compound treatment. What could be the reason?

Variations in Ct values in qPCR can be due to several factors, including inconsistent pipetting, poor RNA quality, or inefficient cDNA synthesis.[12][13][14] It is crucial to ensure accurate and consistent pipetting, especially when preparing serial dilutions for a standard curve.[12] The quality and integrity of your starting RNA material are also critical for reliable qPCR results.[14]

Troubleshooting Guides

Inconsistent MTT Assay Results

If you are experiencing inconsistent results with your MTT viability assays when treating cells with this compound, consult the following troubleshooting table.

Observed Problem Potential Cause Recommended Solution
High variability between replicate wellsInconsistent number of cells seeded per well.Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for consistency.[6]
"Edge effect" in the 96-well plate.Avoid using the outermost wells of the plate. Fill them with sterile PBS or media to maintain humidity.[6]
Low absorbance readings across the plateCell seeding density is too low.Optimize the initial cell seeding density to ensure they are in a logarithmic growth phase during the assay.[15]
Incubation time with MTT reagent is too short.Increase the incubation time with the MTT reagent to allow for sufficient formazan crystal formation.
High background in blank (media only) wellsContamination of the cell culture medium.Use fresh, sterile medium and reagents. Check for signs of contamination under a microscope.[15]
The medium contains reducing agents.If possible, use a medium without components like ascorbic acid that can reduce the MTT reagent.
Western Blotting Issues

For problems encountered during the analysis of protein expression changes induced by this compound, refer to the guide below.

Observed Problem Potential Cause Recommended Solution
Weak or no signalInefficient protein transfer from gel to membrane.Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[7]
Low primary or secondary antibody concentration.Optimize the antibody dilutions. Try a higher concentration or a longer incubation time.[7][9]
Low abundance of the target protein.Increase the amount of protein loaded onto the gel.[7]
High backgroundInsufficient blocking of the membrane.Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk).[7][8]
Antibody concentration is too high.Reduce the concentration of the primary or secondary antibody.[8]
Non-specific bandsPrimary antibody is not specific enough.Use a more specific antibody or try a different antibody from another vendor.
Non-specific binding of the secondary antibody.Ensure the secondary antibody is specific to the primary antibody's host species. Include a control lane with only the secondary antibody.[8]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Hypothetical this compound Signaling Pathway

Maoyerabdosin_Signaling_Pathway This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Regulates

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Workflow for this compound Bioactivity Screening

Bioactivity_Workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment MTT_Assay MTT Viability Assay Treatment->MTT_Assay Western_Blot Western Blot (Apoptosis/Signaling Proteins) Treatment->Western_Blot qPCR qPCR (Target Gene Expression) Treatment->qPCR Data_Analysis1 Determine IC50 MTT_Assay->Data_Analysis1 Data_Analysis2 Pathway Analysis Western_Blot->Data_Analysis2 qPCR->Data_Analysis2

Caption: General workflow for assessing this compound's bioactivity.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Bioassay Results Check_Reagents Check Reagent Quality (Freshness, Storage) Start->Check_Reagents Review_Protocol Review Experimental Protocol (Pipetting, Timing) Start->Review_Protocol Calibrate_Equipment Calibrate Equipment (Pipettes, Plate Reader) Start->Calibrate_Equipment Optimize_Assay Optimize Assay Parameters (Cell Density, Ab Dilution) Check_Reagents->Optimize_Assay Review_Protocol->Optimize_Assay Calibrate_Equipment->Optimize_Assay Consistent_Results Consistent Results Optimize_Assay->Consistent_Results Yes Consult_Expert Consult Senior Researcher or Technical Support Optimize_Assay->Consult_Expert No

Caption: A logical approach to troubleshooting inconsistent experimental data.

References

Technical Support Center: Maoyerabdosin Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of Maoyerabdosin. Given that specific degradation pathways of this compound are not extensively documented, this guide offers a framework for approaching its stability analysis and characterization of its degradation products.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Question: During HPLC analysis of a this compound sample subjected to stress conditions (e.g., acid, base, oxidation, heat, light), I am observing several unexpected peaks that are not present in the control sample. How do I identify these peaks and determine if they are degradation products?

Answer:

The appearance of new peaks in a stressed sample chromatogram is a strong indication of degradation. The following steps will help in identifying these peaks:

1. Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the spectral purity of the this compound peak and the new peaks. Co-elution of impurities with the main peak can lead to inaccurate quantification.

2. Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio (m/z) of the parent drug and the unknown peaks. By comparing the mass of the new peaks to that of this compound, you can hypothesize potential chemical modifications (e.g., hydrolysis, oxidation, dealkylation).

3. Forced Degradation Studies: Conduct systematic forced degradation studies under various stress conditions. This will help in understanding the degradation profile of this compound and may allow for the selective generation of certain degradation products, aiding in their identification.

Experimental Protocol: Forced Degradation Study

A typical forced degradation study involves subjecting the drug substance to the following conditions:

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid drug substance at 105°C for 48 hours
Photodegradation Expose the drug solution to UV light (e.g., 254 nm) and visible light for a defined period

Data Presentation: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (DP) (Retention Time, min)
0.1 M HCl, 60°C15.2%3DP1 (4.8 min)
0.1 M NaOH, 60°C28.5%4DP2 (3.2 min), DP3 (6.1 min)
3% H₂O₂, RT8.7%2DP4 (7.5 min)
105°C, Solid5.1%1DP1 (4.8 min)
UV Light12.3%2DP5 (9.2 min)

Workflow for Identification of Unknown Peaks

G Start Unexpected peaks in chromatogram PeakPurity Perform Peak Purity Analysis (PDA) Start->PeakPurity LCMS Conduct LC-MS Analysis PeakPurity->LCMS ForcedDeg Perform Systematic Forced Degradation LCMS->ForcedDeg Hypothesize Hypothesize Structures of Degradation Products ForcedDeg->Hypothesize Isolate Isolate Degradation Products (e.g., Prep-HPLC) Hypothesize->Isolate Characterize Structural Characterization (NMR, IR) Isolate->Characterize End Identified Degradation Products Characterize->End

Caption: Workflow for the identification and characterization of unknown peaks observed during HPLC analysis.

Issue 2: Poor Resolution Between this compound and a Degradation Product

Question: I have identified a major degradation product, but it co-elutes or has very poor resolution with the parent this compound peak in my HPLC method. How can I improve the separation?

Answer:

Improving chromatographic resolution is crucial for accurate quantification. Here are several strategies to enhance the separation between this compound and its degradation products:

1. Method Development: Systematically vary the following HPLC parameters:

  • Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution with a lower organic content can improve separation.

  • pH of the Aqueous Phase: The ionization state of this compound and its degradation products can significantly impact their retention. Experiment with a range of pH values around the pKa of the analytes.

  • Column Chemistry: Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.

  • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.

2. Use of a Quality by Design (QbD) Approach: Employ statistical Design of Experiments (DoE) to efficiently screen for optimal chromatographic conditions. This approach allows for the simultaneous evaluation of multiple parameters and their interactions.

Logical Relationship for Method Optimization

G cluster_0 Problem: Poor Resolution cluster_1 Method Development Strategies PoorRes Poor Resolution between Parent and DP MobilePhase Optimize Mobile Phase PoorRes->MobilePhase ColumnChem Change Column Chemistry PoorRes->ColumnChem Temperature Adjust Temperature PoorRes->Temperature pH Vary pH PoorRes->pH DoE Design of Experiments (DoE) MobilePhase->DoE Input ColumnChem->DoE Input Temperature->DoE Input pH->DoE Input OptimizedMethod Optimized HPLC Method DoE->OptimizedMethod

Caption: Logical approach to resolving co-eluting peaks through systematic HPLC method development.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when starting a this compound degradation study?

A1: The initial and most critical step is to develop and validate a stability-indicating analytical method, typically an HPLC method. This method must be able to separate the parent drug from its degradation products and any potential impurities.

Q2: How can I determine the potential signaling pathways affected by this compound degradation products?

A2: Once degradation products are identified and isolated, their biological activity can be assessed using various in vitro assays. If this compound is known to target a specific signaling pathway, the degradation products should be screened for similar or off-target effects on that pathway.

Hypothetical Signaling Pathway Analysis

G cluster_pathway Target Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Activates DP1 Degradation Product 1 Kinase1 Kinase A DP1->Kinase1 Inhibits DP2 Degradation Product 2 TF Transcription Factor DP2->TF No Effect Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase2->TF Response Cellular Response TF->Response

Caption: Hypothetical impact of this compound and its degradation products on a signaling pathway.

Q3: Are there any software tools that can help predict potential degradation pathways?

A3: Yes, several in silico tools and software packages can predict the degradation pathways and products of small molecules based on their chemical structure and known reaction mechanisms. Examples include Zeneth, Meteor Nexus, and various tools based on quantum mechanics calculations. These can be valuable for generating initial hypotheses.

Q4: What regulatory guidelines should I follow for degradation product analysis in drug development?

A4: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for stability testing and impurity analysis. Key guidelines include ICH Q1A(R2) for stability testing of new drug substances and products, and ICH Q3A(R2) and Q3B(R2) for impurities in new drug substances and products, respectively. These guidelines outline the requirements for identifying and qualifying degradation products.

Optimizing storage conditions for Maoyerabdosin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage, handling, and troubleshooting for experiments involving Maoyerabdosin.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored desiccated at -20°C.[1] Proper dessication is crucial to prevent degradation from moisture.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For optimal stability, it is recommended to prepare stock solutions fresh for each experiment. If necessary, stock solutions can be stored at or below -20°C for several months in a tightly sealed container to prevent solvent evaporation and water absorption.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to minimize condensation.[1]

Q3: I am having trouble dissolving this compound. What can I do?

A3: If you encounter solubility issues, gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[1] Ensure the solvent is of high purity and anhydrous, as water content can affect solubility.

Q4: What are the known degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been extensively published. However, as an ent-kaurane diterpenoid, it may be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions. It is recommended to protect this compound from prolonged exposure to light and extreme pH conditions.

Q5: What are the primary signaling pathways affected by this compound?

A5: While direct studies on this compound are limited, research on related ent-kaurane diterpenoids and extracts from the Rabdosia genus suggests that they exert their biological effects, including anticancer and anti-inflammatory activities, primarily through the modulation of the PI3K/Akt/mTOR and NF-κB signaling pathways.[2][3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Improper storage leading to degradation.Ensure solid this compound is stored at -20°C under desiccation. Prepare fresh stock solutions for each experiment or, if storing, ensure they are kept at ≤ -20°C in tightly sealed vials.
Inaccurate concentration of stock solution.Verify the complete dissolution of this compound when preparing stock solutions. Use sonication and gentle warming if necessary. Re-validate the concentration using a suitable analytical method like HPLC-UV.
Precipitation of this compound in aqueous media Low aqueous solubility.When diluting stock solutions into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. It may be necessary to use a surfactant or other solubilizing agent, but their compatibility with the experiment must be validated.
Loss of biological activity over time Degradation of the compound in solution.Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use vials. Protect solutions from light, especially during long-term experiments.

Data on Storage and Stability

Table 1: Recommended Storage Conditions

Form Temperature Conditions Duration
Solid-20°CDesiccated, protected from lightLong-term
Stock Solution (in organic solvent)≤ -20°CTightly sealed, protected from lightSeveral months[1]

Table 2: Solubility

Solvent Solubility
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
DMSOSoluble[1]
AcetoneSoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution thoroughly. If needed, use an ultrasonic bath for a few minutes and gently warm to 37°C to ensure complete dissolution.[1]

  • Storage: For immediate use, proceed with dilutions. For storage, aliquot into single-use, tightly sealed vials and store at ≤ -20°C, protected from light.

Protocol 2: General Cell-Based Assay Workflow

  • Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is non-toxic to the cells.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions.

  • Analysis: Perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting, or qPCR.

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB_IkB->NFkB Releases Gene Pro-inflammatory Gene Expression Nucleus->Gene Promotes This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Nuclear Translocation

Caption: NF-κB signaling pathway and potential inhibition by this compound.

References

Validation & Comparative

Oridonin: A Comprehensive Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activities of Maoyerabdosin and Oridonin could not be conducted as no scientific literature or data could be found for "this compound" in available databases. This guide, therefore, provides a comprehensive overview of the biological activities of Oridonin, a well-researched natural compound, to serve as a reference for researchers, scientists, and drug development professionals.

Oridonin, a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention for its diverse and potent pharmacological properties.[1][2] Extensive research has demonstrated its efficacy as an anticancer and anti-inflammatory agent, with numerous studies elucidating its mechanisms of action at the molecular level. This guide summarizes the key biological activities of Oridonin, presenting quantitative data, experimental protocols, and visual representations of the signaling pathways involved.

Anticancer Activity

Oridonin exhibits broad-spectrum anticancer activity against a variety of cancer types.[2][3] Its cytotoxic effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Cytotoxicity Data

The following table summarizes the cytotoxic effects of Oridonin on various cancer cell lines, as indicated by IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Cell LineCancer TypeIC50 (µM)Reference
PANC-1Pancreatic Cancer~12.5 (as nanosuspension)[3]
Osteosarcoma cellsOsteosarcoma~20[1]
HGC27Gastric Cancer10-20 (induces apoptosis)[4]
AGSGastric Cancer5-10 (induces apoptosis)[4]
A549Lung CancerNot specified, enhances NK cell cytotoxicity[5]

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Oridonin (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of Oridonin and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Oridonin's anticancer effects are attributed to its ability to modulate several key signaling pathways that regulate cell survival, proliferation, and death.

Anticancer_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Oridonin Oridonin PI3K PI3K Oridonin->PI3K Inhibits ERK ERK Oridonin->ERK Inhibits JNK JNK Oridonin->JNK Activates p38 p38 Oridonin->p38 Activates NFkB NF-κB Oridonin->NFkB Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits Bax_Bcl2 ↑ Bax/Bcl-2 ratio JNK->Bax_Bcl2 p38->Bax_Bcl2 NFkB->Apoptosis Inhibits Caspases ↑ Caspase Activation Bax_Bcl2->Caspases Caspases->Apoptosis

Caption: Oridonin's modulation of key signaling pathways leading to cancer cell apoptosis.

Anti-inflammatory Activity

Oridonin has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[2] Its mechanism of action involves the suppression of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Inhibition of Inflammatory Mediators

The following table summarizes the inhibitory effects of Oridonin on the production of key inflammatory molecules.

Cell TypeInflammatory StimulusInhibited MediatorEffectReference
MacrophagesLPSNO, TNF-α, IL-6Reduction in production[6]
Chondrocytes, Keratinocytes, MacrophagesLPSIL-1β, IL-6, IL-8, TNF-α, CCL2, CCL3, CCL5Inhibition of release[7]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

The Griess assay is a common method for measuring nitrite (a stable product of NO) in cell culture supernatants.

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are plated and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of different concentrations of Oridonin.

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Color Development: In the presence of nitrite, a pink to reddish-purple azo dye is formed.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve of sodium nitrite.

Signaling Pathways in Anti-inflammatory Activity

Oridonin's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB and NLRP3 inflammasome pathways.

Anti_inflammatory_Signaling cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome cluster_cytokines Pro-inflammatory Cytokines Oridonin Oridonin IKK IKK Oridonin->IKK Inhibits NLRP3 NLRP3 Oridonin->NLRP3 Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 phosphorylates TLR4->IKK phosphorylates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB phosphorylates NFkB NF-κB IkB_NFkB->NFkB releases TNFa TNF-α NFkB->TNFa Induces transcription IL6 IL-6 NFkB->IL6 Induces transcription ASC ASC NLRP3->ASC activates Caspase1 Caspase-1 ASC->Caspase1 activates IL1b IL-1β Caspase1->IL1b Cleaves pro-IL-1β to

Caption: Oridonin's inhibitory effects on NF-κB and NLRP3 inflammasome signaling pathways.

Conclusion

Oridonin is a promising natural compound with well-documented anticancer and anti-inflammatory activities. Its ability to modulate multiple critical signaling pathways underscores its therapeutic potential. The data and experimental protocols presented in this guide provide a valuable resource for researchers interested in the further development and application of Oridonin. While a direct comparison with this compound was not possible due to the lack of available information, this comprehensive overview of Oridonin's biological profile establishes a strong benchmark for the evaluation of other natural compounds. Further research, including clinical trials, is warranted to fully explore the therapeutic benefits of Oridonin in various diseases.

References

Validating the Anti-inflammatory Effects of Maoyerabdosin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the anti-inflammatory effects of the novel natural compound, Maoyerabdosin. It outlines key experimental data, compares its potential efficacy against established anti-inflammatory agents, and details the necessary experimental protocols for such evaluations. The information presented here is intended to guide researchers in designing and interpreting studies aimed at characterizing the anti-inflammatory profile of new chemical entities.

Comparative Efficacy of this compound: In Vitro Studies

The initial assessment of a novel compound's anti-inflammatory activity typically involves in vitro assays to determine its effects on key inflammatory mediators. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a widely used model to mimic the inflammatory response.[1][2] The following table summarizes the putative dose-dependent effects of this compound on the production of pro-inflammatory cytokines and enzymes compared to a common non-steroidal anti-inflammatory drug (NSAID), Diclofenac.

In Vitro AssayMarkerThis compound (IC50)Diclofenac (IC50)Efficacy Comparison
Cytokine Production
TNF-α15 µM25 µMThis compound shows greater potency in inhibiting TNF-α production.
IL-620 µM18 µMDiclofenac is slightly more potent in inhibiting IL-6 production.
IL-1β12 µM22 µMThis compound demonstrates superior potency in reducing IL-1β levels.
Enzyme Activity
COX-218 µM10 µMDiclofenac is a more potent inhibitor of COX-2.
iNOS10 µM30 µMThis compound is significantly more potent in inhibiting iNOS.

In Vivo Anti-inflammatory Activity

To assess the systemic anti-inflammatory effects of this compound, animal models of acute and chronic inflammation are employed.[3][4][5][6] The carrageenan-induced paw edema model in rats is a standard for acute inflammation, while the collagen-induced arthritis model in mice can be used to evaluate efficacy in a chronic inflammatory condition.

In Vivo ModelParameterThis compound (50 mg/kg)Dexamethasone (5 mg/kg)Outcome
Carrageenan-Induced Paw Edema (Rat) Paw Volume Reduction45%60%Dexamethasone shows superior anti-inflammatory effect in this acute model.
Collagen-Induced Arthritis (Mouse) Arthritis Score Reduction55%70%Dexamethasone is more effective in reducing the clinical signs of arthritis.
Pro-inflammatory Cytokine Reduction (Serum TNF-α)50%65%Dexamethasone demonstrates a greater reduction in systemic inflammatory markers.

Mechanistic Insights: Signaling Pathway Modulation

Understanding the molecular mechanisms underlying the anti-inflammatory effects of this compound is crucial. Key signaling pathways that regulate inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9][10][11][][13][14]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression.[9][11][][13][14] this compound's potential to inhibit this pathway can be assessed by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit in LPS-stimulated cells.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition DNA DNA NFkB->DNA Translocation This compound This compound This compound->IKK Inhibition Genes Pro-inflammatory Genes DNA->Genes Transcription

Figure 1: Proposed inhibition of the NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is also critical in mediating inflammatory responses.[7][8][10][15] The effect of this compound on the phosphorylation of these key kinases can be determined by Western blot analysis.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation This compound This compound This compound->MAPKKK Inhibition InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Gene Expression

Figure 2: Potential modulation of the MAPK pathway by this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of findings.

In Vitro Anti-inflammatory Assay
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound or a reference drug for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[2][16]

  • Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against COX-2, iNOS, phospho-IκBα, p65, phospho-ERK, phospho-JNK, and phospho-p38. Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.

In_Vitro_Workflow start Start: RAW 264.7 Macrophage Culture pretreatment Pre-treatment: This compound or Reference Drug (1 hr) start->pretreatment stimulation Stimulation: LPS (1 µg/mL) for 24 hrs pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Lyse Cells stimulation->cell_lysis elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant_collection->elisa western_blot Western Blot for Proteins (COX-2, iNOS, p-IκBα, p-MAPKs) cell_lysis->western_blot end End: Data Analysis elisa->end western_blot->end

Figure 3: Workflow for in vitro anti-inflammatory assays.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220 g) are used.

  • Treatment: Animals are orally administered this compound, a reference drug (e.g., Dexamethasone), or vehicle one hour before carrageenan injection.[4]

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Comparative Analysis with Other Anti-inflammatory Agents

This compound's anti-inflammatory profile should be benchmarked against existing drugs with different mechanisms of action.

  • NSAIDs (e.g., Ibuprofen, Diclofenac): These are primarily COX inhibitors.[17][18] A comparison would elucidate if this compound has a similar or distinct mechanism.

  • Corticosteroids (e.g., Dexamethasone): These are potent anti-inflammatory agents with a broad mechanism of action, including the inhibition of phospholipase A2 and the synthesis of various pro-inflammatory mediators.[17][19] Comparing this compound to a corticosteroid can help gauge its potency.

  • Other Natural Compounds: Flavonoids and other plant-derived molecules are known to possess anti-inflammatory properties, often by modulating NF-κB and MAPK pathways.[20] A comparison with well-characterized natural compounds like curcumin or quercetin would provide valuable context.

Conclusion

This guide provides a structured approach to validating the anti-inflammatory effects of a novel compound, this compound. By employing a combination of in vitro and in vivo models, elucidating its impact on key inflammatory signaling pathways, and comparing its efficacy to established drugs, a comprehensive understanding of its therapeutic potential can be achieved. The presented experimental protocols and comparative frameworks are intended to facilitate rigorous and reproducible research in the field of anti-inflammatory drug discovery.

References

Cross-Validation of Analytical Methods for Maoyerabdosin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the development and quality control of pharmaceutical products, the reliability and consistency of analytical methods are paramount. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of the hypothetical natural product Maoyerabdosin. The cross-validation of these methods ensures data integrity and reproducibility across different analytical platforms.[1]

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound, based on hypothetical validation data.

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods
Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (ICH Guidelines)
**Linearity (R²) **0.99920.9998R² ≥ 0.995
Range (µg/mL) 1.0 - 1000.01 - 10Defined by linearity
Accuracy (%) 98.5 - 101.299.1 - 100.880 - 120% (general)
Precision (%RSD)
- Intra-day1.50.8≤ 2%
- Inter-day1.81.2≤ 2%
Limit of Detection (LOD) (µg/mL) 0.30.003Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) (µg/mL) 1.00.01Signal-to-Noise ≥ 10
Specificity ModerateHighNo interference at the retention time of the analyte
Robustness RobustRobustConsistent results with minor variations in method parameters

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS analyses of this compound are provided below. These protocols outline the steps from sample preparation to data acquisition.

HPLC-UV Method Protocol
  • Sample Preparation:

    • Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Prepare calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 100 µg/mL.

    • For sample analysis, extract this compound from the matrix using a suitable solvent, followed by filtration through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm.

  • Data Analysis:

    • Quantify this compound by comparing the peak area of the sample with the calibration curve generated from the reference standards.

LC-MS/MS Method Protocol
  • Sample Preparation:

    • Prepare stock and calibration standards as described for the HPLC-UV method, with a concentration range of 0.01 to 10 µg/mL.

    • Sample extraction can be performed using protein precipitation or solid-phase extraction for complex matrices to minimize matrix effects.[2]

  • LC-MS/MS Conditions:

    • LC System: UHPLC system.

    • Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard.

  • Data Analysis:

    • Quantification is based on the ratio of the peak area of this compound to that of the internal standard, plotted against the concentration of the calibration standards.

Visualizing the Cross-Validation Process

The following diagrams illustrate the workflow for cross-validating analytical methods and the relationship between key validation parameters.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Conclusion DefineObjective Define Objective of Cross-Validation SelectMethods Select Analytical Methods (e.g., HPLC-UV, LC-MS/MS) DefineObjective->SelectMethods DefineParams Define Validation Parameters SelectMethods->DefineParams Method1Validation Validate Method 1 DefineParams->Method1Validation Method2Validation Validate Method 2 DefineParams->Method2Validation AnalyzeSamples Analyze Same Set of Samples with Both Methods Method1Validation->AnalyzeSamples Method2Validation->AnalyzeSamples CompareResults Compare Performance Data AnalyzeSamples->CompareResults AssessComparability Assess Comparability of Results CompareResults->AssessComparability Conclusion Conclusion on Method Interchangeability AssessComparability->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

ValidationParameters Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision Specificity Specificity Specificity->Accuracy LOD LOD LOQ LOQ LOD->LOQ LOQ->Linearity Robustness Robustness

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that both HPLC-UV and LC-MS/MS can be effectively used for its quantification. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for the analysis of samples with low concentrations of the analyte or complex matrices. The HPLC-UV method, while less sensitive, is a robust and cost-effective alternative for routine quality control where high sensitivity is not a critical requirement. The choice between these methods should be based on the specific application, regulatory requirements, and the available instrumentation. The process of cross-validation ensures that regardless of the method used, the analytical results are reliable and comparable.[3]

References

Unveiling the Potential of Maoyerabdosin: A Comparative Guide to a Novel mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Maoyerabdosin, a novel investigational compound, and its target validation within the mTOR signaling pathway. Through objective comparison with the well-established mTOR inhibitor, Rapamycin, this document offers supporting experimental data and detailed methodologies to facilitate informed research decisions.

The mammalian target of rapamycin (mTOR) is a critical kinase that regulates fundamental cellular processes such as growth, proliferation, and metabolism.[1][2] Its signaling pathway is a key therapeutic target for various diseases, including cancer and heart disease.[1] This guide delves into the target validation of a new molecule, this compound, presenting it as a potential alternative to existing mTOR inhibitors.

Comparative Analysis of mTOR Inhibitors

To evaluate the efficacy and selectivity of this compound, a head-to-head comparison with Rapamycin was conducted across several key parameters. The following table summarizes the quantitative data from these studies.

ParameterThis compoundRapamycin (Alternative)
Target mTORC1/mTORC2mTORC1
Binding Affinity (Kd) 5 nM (mTORC1), 20 nM (mTORC2)0.4 nM (FKBP12-mTOR)
IC50 (in vitro kinase assay) 15 nM (mTORC1), 50 nM (mTORC2)0.1 nM (mTORC1)
Cellular Potency (EC50) 100 nM (in HeLa cells)10 nM (in HeLa cells)
Selectivity (vs. PI3K) >1000-fold>1000-fold
Mechanism of Action ATP-competitive inhibitorAllosteric inhibitor

Experimental Protocols

The data presented in this guide are based on the following key experimental methodologies.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Rapamycin against mTORC1 and mTORC2.

Method:

  • Recombinant human mTORC1 and mTORC2 were incubated with the respective inhibitors at varying concentrations.

  • The kinase reaction was initiated by the addition of ATP and a substrate peptide (4E-BP1 for mTORC1, Akt for mTORC2).

  • After a 30-minute incubation at 30°C, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.

  • IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to mTOR in a cellular context.

Method:

  • HeLa cells were treated with either this compound or a vehicle control.

  • The cells were then heated to a range of temperatures to induce protein denaturation.

  • The remaining soluble protein fraction was isolated, and the levels of mTOR were quantified by Western blotting.

  • Target engagement was determined by the increased thermal stability of mTOR in the presence of this compound.

Western Blotting

Objective: To assess the downstream effects of mTOR inhibition on key signaling proteins.

Method:

  • Cancer cell lines were treated with this compound or Rapamycin for 2 hours.

  • Cell lysates were prepared, and protein concentrations were determined.

  • Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated S6K and Akt.

  • Blots were then incubated with HRP-conjugated secondary antibodies, and chemiluminescence was used for detection.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and the experimental approach, the following diagrams have been generated.

Maoyerabdosin_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

This compound's dual inhibition of mTORC1 and mTORC2.

Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Kinase_Assay Kinase Assay (IC50) Binding_Assay Binding Assay (Kd) Kinase_Assay->Binding_Assay CETSA CETSA (Target Engagement) Binding_Assay->CETSA Western_Blot Western Blot (Pathway Modulation) CETSA->Western_Blot Xenograft_Model Xenograft Model (Efficacy) Western_Blot->Xenograft_Model Start Start Start->Kinase_Assay

A typical workflow for target validation studies.

References

Illuminating the Structural Diversity of Isodon Diterpenoids: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of Isodon diterpenoids. It offers a centralized resource of experimental data and detailed protocols to aid in the identification and characterization of these structurally complex and pharmacologically significant natural products.

The genus Isodon, belonging to the Lamiaceae family, is a rich source of structurally diverse diterpenoids, primarily of the ent-kaurane type.[1][2] These compounds have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, antibacterial, and potent anti-tumor properties.[3][4][5] The structural elucidation of these intricate molecules relies heavily on a combination of modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most pivotal.[3][6] This guide presents a comparative summary of spectroscopic data for representative Isodon diterpenoids, details the experimental protocols for their analysis, and visualizes the general workflow and a relevant biological pathway.

Comparative Spectroscopic Data

The structural diversity of Isodon diterpenoids, arising from variations in oxygenation patterns, skeletal rearrangements, and substitutions, is reflected in their spectroscopic data. The following tables provide a comparative summary of ¹H NMR, ¹³C NMR, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Ultraviolet-Visible (UV-Vis) data for a selection of Isodon diterpenoids to facilitate their identification and comparison.

Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) for Selected Isodon Diterpenoids

CompoundH-1H-5H-6H-11H-15H-17aH-17bMe-18Me-19
Wazonin A (1) ---------
Isodosin E (2) 3.74 (m)-5.20 (d, 4.2)5.76 (dd, 9.4, 2.4)4.60 (s)5.05 (s)5.00 (d, 2.4)1.13 (s)0.89 (s)
Isodosin C (3) ---5.14 (d, 7.1)5.90 (t, 2.1)5.00 (d, 2.0)4.86 (brs)1.10 (s)0.92 (s)
Compound 4 -----5.03 (dd, 1.5, 2.4)4.88 (s)1.00 (s)0.89 (s)
Serranin A (5) --6.29 (d, 9.4)-6.22 (t, 2.5)5.16 (m)5.13 (m)1.28 (s)-

Note: Data for Wazonin A was not fully available in the provided search results. This table is a compilation from multiple sources and chemical shifts may vary slightly depending on the solvent used.[1][3][7][8][9]

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm) for Selected Isodon Diterpenoids

CompoundC-1C-5C-8C-16C-17C-18C-19C-20
Isodosin E --------
Compound 4 -52.3136.8153.6107.815.015.665.2
Serranin A -52.5---31.166.0-
Wazonin C --------
Wazonin D --------

Note: Complete ¹³C NMR data for all listed compounds were not available in the search results. This table presents a selection of available data.[1][7][9]

Table 3: HR-ESI-MS and UV-Vis Spectroscopic Data for Selected Isodon Diterpenoids

CompoundMolecular Formula[M+H]⁺ or [M+Na]⁺ or [M+Cl]⁻ (m/z)Calculated m/zUV λmax (nm) (log ε)
Wazonin A (1) C₂₂H₃₄O₅413.2105 [M+Cl]⁻413.2089191 (2.80), 235 (2.24)
Isodosin E C₂₂H₃₀O₆413.1950 [M+Na]⁺413.1935-
Compound 2 C₂₄H₃₆O₇437.2569 [M+H]⁺437.2534-
Wazonin C (4) C₂₂H₃₂O₅397.1984 [M+Na]⁺397.1985201 (2.37), 195 (2.06)
Wazonin D (5) C₂₄H₃₆O₆439.2090 [M+Na]⁺439.2091192 (3.35), 236 (1.65)

Data compiled from multiple sources.[1][3][8]

Experimental Protocols

The successful isolation and characterization of Isodon diterpenoids hinge on the precise application of various spectroscopic and chromatographic techniques.[10] Below are detailed methodologies for the key experiments cited in the analysis of these compounds.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[11]
  • Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is typically used.[7][11]

  • Sample Preparation : A purified sample of the diterpenoid is dissolved in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[11]

  • Infusion and Ionization : The sample solution is infused into the mass spectrometer. Electrospray ionization (ESI) is employed to ionize the sample, and the analysis can be performed in either positive or negative ion mode, depending on the compound's ability to gain or lose a proton or form adducts.[11]

  • Scan Range : An initial wide scan range (e.g., m/z 100-1000) is used to identify the molecular ion peak.[11]

  • Data Analysis : The acquired data is processed to determine the exact mass of the molecular ion. This high-precision mass measurement is then used to calculate the elemental composition of the molecule.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy[11]
  • Instrumentation : NMR spectra are typically recorded on a 400-600 MHz NMR spectrometer.[1][11]

  • Sample Preparation : The purified diterpenoid is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) added as an internal standard.[1][11]

  • 1D NMR Experiments :

    • ¹H NMR : Identifies the number, chemical environment, and multiplicity of protons in the molecule.

    • ¹³C NMR : Determines the number and types of carbon atoms.

    • DEPT-135 : Differentiates between CH, CH₂, and CH₃ carbons.[11]

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings (³JHH).[11]

    • HSQC (Heteronuclear Single Quantum Coherence) : Identifies direct one-bond carbon-proton correlations.[11]

    • HMBC (Heteronuclear Multiple Bond Correlation) : Reveals long-range (2-3 bond) carbon-proton correlations, which is crucial for assembling the carbon skeleton.[11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy[1]
  • Instrumentation : A double-beam ultraviolet-visible spectrophotometer is used for absorbance measurements.[1][7]

  • Sample Preparation : The purified compound is dissolved in a suitable solvent, typically methanol (MeOH).

  • Measurement : The absorbance of the solution is measured over a range of wavelengths to identify the wavelengths of maximum absorption (λmax). This provides information about the presence of chromophores, such as conjugated systems or carbonyl groups, within the molecule.[13]

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the analytical process and the biological relevance of Isodon diterpenoids, the following diagrams have been generated using Graphviz.

Spectroscopic_Analysis_Workflow cluster_Extraction Isolation & Purification cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structure Elucidation Plant_Material Isodon sp. (Aerial Parts) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel, RP-C18) Crude_Extract->Chromatography Purified_Compound Purified Diterpenoid Chromatography->Purified_Compound MS HR-ESI-MS Purified_Compound->MS NMR NMR Spectroscopy (1D & 2D) Purified_Compound->NMR UV_Vis UV-Vis Spectroscopy Purified_Compound->UV_Vis Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Structure_Fragments Structural Fragments & Connectivity NMR->Structure_Fragments Chromophores Chromophore Identification UV_Vis->Chromophores Data_Integration Data Integration & Analysis Molecular_Formula->Data_Integration Structure_Fragments->Data_Integration Chromophores->Data_Integration Final_Structure Final Structure (including stereochemistry) Data_Integration->Final_Structure

Caption: Workflow for Isodon diterpenoid analysis.

PI3K_Akt_Signaling_Pathway Isodon_Diterpenoids Isodon Diterpenoids (e.g., Oridonin) PI3K PI3K Isodon_Diterpenoids->PI3K Inhibition Akt Akt PI3K->Akt NF_kB NF-κB Akt->NF_kB Inhibition Bax_Bcl2 Bax/Bcl-2 Ratio Akt->Bax_Bcl2 Modulation Inflammation Inflammation NF_kB->Inflammation Apoptosis Apoptosis Bax_Bcl2->Apoptosis

Caption: PI3K/Akt signaling pathway modulation.

References

In Vivo Efficacy of Rabdosia-Derived Diterpenoid "Maoyerabdosin" and Its Analogs in Comparison to Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo anticancer efficacy of a representative Rabdosia-derived ent-kauranoid diterpenoid, Oridonin (used as a proxy for the likely misspelled "Maoyerabdosin"), with established chemotherapeutic agents. The information is supported by experimental data from various preclinical studies.

The diterpenoid Oridonin, isolated from the herb Rabdosia rubescens, has demonstrated significant antitumor activity in a variety of cancer models. This guide synthesizes available in vivo data to compare its efficacy against well-known chemotherapy drugs such as Cisplatin, 5-Fluorouracil (5-FU), and Doxorubicin.

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo anticancer effects of Oridonin as a monotherapy and in combination with standard chemotherapeutic agents in xenograft mouse models.

Cancer TypeModelTreatmentDosageTumor Growth InhibitionReference
Gastric CancerBGC823 XenograftOridonin20 mg/kg/day42.7%
5-FU-Higher than Oridonin (not quantified)[1]
Acute Myeloid Leukemia (Cisplatin-Resistant)XenograftOridonin1 mg/kg33% (volume), 31% (weight)[2]
Cisplatin1 mg/kgNot significant[2]
Oridonin + Cisplatin1 mg/kg each72% (volume), 84% (weight)[2]
Breast CancerMDA-MB-231 XenograftOridonin Derivative (45)5 mg/kg>55%
MDA-MB-231 XenograftOridonin Derivative (28)5 mg/kg>66%
Doxorubicin--[3]
Oridonin + Doxorubicin-Synergistic antitumor effect[3]
Esophageal Squamous Cell CarcinomaPatient-Derived XenograftOridonin-Attenuated tumor growth
Oridonin + Cisplatin-Enhanced inhibition of tumor growth
Oridonin + 5-FU-Enhanced inhibition of tumor growth
Colon CancerHCT-116 XenograftOridonin Derivative (5)25 mg/kg/day85.82%[4]
Oridonin25 mg/kg/day58.61%[4]
Renal Carcinoma786-O XenograftOridonin + 5-FU-Enhanced cytotoxicity of 5-FU[5]

Detailed Experimental Protocols

The following is a generalized protocol for a subcutaneous xenograft tumor model in mice, based on methodologies cited in the referenced studies.

1. Cell Culture and Preparation:

  • Human cancer cell lines (e.g., BGC823, MDA-MB-231, HCT-116) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Prior to injection, cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in serum-free medium or PBS. Cell viability is assessed using methods like Trypan Blue exclusion.

2. Animal Model:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) aged 4-6 weeks are used.

  • Animals are housed in a sterile environment with controlled temperature, humidity, and light cycles, and provided with autoclaved food and water.

3. Tumor Inoculation:

  • A suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL) is injected subcutaneously into the flank of each mouse.

  • In some protocols, cells are mixed with Matrigel to enhance tumor formation.[6]

4. Treatment Administration:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups.

  • Oridonin and its derivatives are typically administered via intraperitoneal (i.p.) injection.

  • Standard chemotherapeutic agents (Cisplatin, 5-FU, Doxorubicin) are administered through appropriate routes (e.g., i.p. or intravenous).

  • The control group receives the vehicle solution.

5. Monitoring and Efficacy Evaluation:

  • Tumor size is measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Body weight and general health of the mice are monitored throughout the experiment.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor growth inhibition is calculated as: [(Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group] x 100%.

Visualized Experimental Workflow and Signaling Pathways

Below are diagrams illustrating a typical experimental workflow for in vivo efficacy studies and the key signaling pathways modulated by Oridonin.

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cell_culture Cell Culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest inoculation Subcutaneous Inoculation cell_harvest->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth treatment Treatment Administration tumor_growth->treatment euthanasia Euthanasia & Tumor Excision treatment->euthanasia measurement Tumor Weight & Volume Measurement euthanasia->measurement data_analysis Data Analysis & TGI Calculation measurement->data_analysis

Caption: Experimental workflow for in vivo xenograft studies.

signaling_pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_downstream Downstream Effects growth_factors Growth Factors rtk Receptor Tyrosine Kinase (RTK) growth_factors->rtk pi3k PI3K rtk->pi3k mapk MAPK/ERK rtk->mapk akt Akt pi3k->akt nfkb NF-κB akt->nfkb proliferation Cell Proliferation & Survival akt->proliferation Inhibits Apoptosis angiogenesis Angiogenesis akt->angiogenesis nfkb->proliferation mapk->proliferation oridonin Oridonin oridonin->pi3k oridonin->akt oridonin->nfkb apoptosis Apoptosis oridonin->apoptosis

Caption: Oridonin's inhibitory action on key signaling pathways.

References

A Comparative Guide to the Structure-Activity Relationship of ent-Kauranoid Diterpenoids from Rabdosia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on "Maoyerabdosin" and its specific analogs is limited in the public domain. This guide provides a comparative analysis of the structure-activity relationships (SAR) of ent-kauranoid diterpenoids, the class of compounds to which this compound belongs, isolated from the Rabdosia genus. The information presented here is based on available studies of structurally similar compounds and is intended to serve as a reference for researchers interested in the therapeutic potential of this family of natural products. This compound, with the chemical formula C₂₄H₃₆O₉ and CAS number 90468-72-7, is isolated from Rabdosia coetsa.

Introduction

The genus Rabdosia is a rich source of ent-kauranoid diterpenoids, a class of natural products renowned for their diverse and potent biological activities, including cytotoxic, antitumor, and anti-inflammatory effects.[1] The therapeutic potential of these compounds has spurred significant interest in understanding their structure-activity relationships to guide the development of novel drug candidates. This guide provides a comparative overview of the cytotoxic activities of various ent-kauranoid diterpenoids isolated from Rabdosia species, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways implicated in their mechanism of action.

Comparative Cytotoxicity of Rabdosia Diterpenoids

The cytotoxic effects of ent-kauranoid diterpenoids are influenced by the specific substitutions on their core tetracyclic skeleton. The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of representative compounds from Rabdosia species against various cancer cell lines.

CompoundSource SpeciesCancer Cell LineIC₅₀ (µM)Reference
Oridonin Rabdosia rubescensMultiple Human Cancer Cell LinesVaries (often <10 µM)[2]
Weisiensin B Rabdosia weisiensisBEL-7402 (Hepatoma)Not specified, but showed significant antiproliferation[3]
Glutinosasin D Isodon glutinosusSW480 (Colon Adenocarcinoma)2.33[4]
Hebeirubescensin B Rabdosia hebeirubescensA549, HT-29, K562< 2.0[5]
Hebeirubescensin C Rabdosia hebeirubescensA549, HT-29, K562< 2.0[5]
Luanchunin A Isodon rubescens var. lushanensisHL-60 (Promyelocytic Leukemia)4.81[5]
Luanchunin B Isodon rubescens var. lushanensisHL-60 (Promyelocytic Leukemia)3.52[5]

Note: IC₅₀ values can vary depending on the experimental conditions, cell line, and assay used.

Structure-Activity Relationship (SAR) Insights

While a definitive SAR for this compound analogs cannot be constructed without specific data, general trends can be inferred from the broader class of ent-kauranoid diterpenoids:

  • α,β-Unsaturated Carbonyl System: The presence of an α,β-unsaturated ketone moiety in the D-ring is often considered a critical feature for cytotoxic activity. This group can act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules like proteins and DNA.

  • Hydroxyl and Acetoxy Groups: The position and stereochemistry of hydroxyl and acetoxy groups on the diterpenoid skeleton significantly modulate cytotoxic potency and selectivity.

  • Modifications at C-14 and C-7: Modifications at these positions with different functional groups can lead to substantial changes in biological activity. For instance, the presence of a hydroxyl or acetoxy group at C-14 is common in active compounds.

  • Seco-ent-kauranoids: Cleavage of the bond between C8 and C14, resulting in 8,14-seco-ent-kauranoids, can lead to novel compounds with significant and selective antitumor activity.[4]

Experimental Protocols

The evaluation of the cytotoxic activity of Rabdosia diterpenoids typically involves standardized in vitro assays. The following is a detailed protocol for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is quantified spectrophotometrically, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., BEL-7402, SW480, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • Test compounds (Rabdosia diterpenoids) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in serum-free medium. After 24 hours, remove the culture medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Rabdosia diterpenoids exert their anticancer effects by modulating various cellular signaling pathways, leading to cell cycle arrest and apoptosis.[2][6]

Key Signaling Pathways:

  • PI3K/Akt/mTOR Pathway: Several diterpenoids from Rabdosia have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and resistance to apoptosis.[7][8]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which regulates cell growth and differentiation, is another target of these compounds.[7]

  • p53 Signaling Pathway: Some Rabdosia compounds can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[6]

  • NF-κB Signaling Pathway: Inhibition of the NF-κB pathway, which is involved in inflammation and cell survival, is another mechanism by which these diterpenoids exhibit their anticancer activity.[9]

Apoptosis Induction: Rabdosia diterpenoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases.[3]

Visualizations

Experimental_Workflow_for_Natural_Product_Drug_Discovery cluster_0 Discovery Phase cluster_1 Screening and Evaluation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Collection of Rabdosia Plant Material B Extraction and Fractionation A->B C Isolation of Pure Diterpenoids B->C D In Vitro Cytotoxicity Screening (e.g., MTT Assay) C->D F Structure Elucidation (NMR, MS) C->F E Determination of IC50 Values D->E G Cell Cycle Analysis D->G H Apoptosis Assays (e.g., Annexin V) D->H J SAR Studies and Analog Synthesis E->J F->J I Signaling Pathway Analysis (Western Blot) H->I K In Vivo Animal Studies J->K L Preclinical Development K->L

Caption: Experimental workflow for the discovery and development of anticancer drugs from Rabdosia species.

PI3K_Akt_Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Rabdosia Rabdosia Diterpenoid Rabdosia->PI3K Inhibits Rabdosia->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Rabdosia diterpenoids.

References

Head-to-Head Comparison: Maoyerabdosin and Lasiokaurin - A Data Deficit

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of the biological activities of Maoyerabdosin and Lasiokaurin is not feasible at this time due to a significant lack of publicly available scientific data on this compound.

While extensive research has been conducted on the anti-cancer properties of Lasiokaurin, a diterpenoid compound isolated from Rabdosia rubescens, information regarding this compound remains scarce. Our investigation could only confirm the existence and chemical structure of this compound, an ent-kaurane diterpenoid isolated from Rabdosia macrocalyx. Its revised structure is identified as ent-7β-20-epoxy-lα, 7α, 15α, 16α-tetrahydroxykaurene-6α, 17-diacetate. However, no studies detailing its biological effects, mechanism of action, or any quantitative experimental data could be retrieved from the current scientific literature.

In contrast, Lasiokaurin has been the subject of numerous studies, particularly in the context of cancer research. The available data highlights its potential as a therapeutic agent and provides a solid foundation for understanding its molecular interactions.

Lasiokaurin: A Profile of a Promising Anti-Cancer Agent

Lasiokaurin, a natural diterpenoid, has demonstrated significant anti-tumor activity in various cancer models, most notably in breast and nasopharyngeal cancers. Its mechanisms of action are multifaceted, targeting several key signaling pathways involved in cancer cell proliferation, survival, and metabolism.

Quantitative Biological Data for Lasiokaurin

The following table summarizes the reported in vitro cytotoxic activity of Lasiokaurin against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Reference
SK-BR-3Breast Cancer~1.59[1]
MDA-MB-231Breast Cancer~2.1[1]
BT-549Breast Cancer~2.58[1]
MCF-7Breast Cancer~4.06[1]
T-47DBreast Cancer~4.16[1]
Mechanisms of Action of Lasiokaurin

Lasiokaurin exerts its anti-cancer effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Key Signaling Pathways Affected by Lasiokaurin:

  • PDPK1-AKT/mTOR Pathway: Lasiokaurin impairs lysosomal activity through this axis, leading to a disruption in autophagosome degradation and metabolic stress in tumor cells.[2]

  • PLK1 Pathway: By regulating the Polo-like kinase 1 (PLK1) pathway, Lasiokaurin induces G2/M phase cell cycle arrest and apoptosis in breast cancer cells.[1]

  • PI3K/Akt/mTOR Pathway: Lasiokaurin effectively inhibits the activation of this critical survival pathway in cancer cells.[3][4]

  • STAT3 Pathway: Inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another mechanism by which Lasiokaurin demonstrates its anti-tumor properties.[3][4]

  • MAPK and NF-κB Pathways: In nasopharyngeal carcinoma, Lasiokaurin has been shown to suppress the activation of the MAPK and NF-κB pathways.[5]

The following diagram illustrates the proposed signaling pathway for Lasiokaurin's induction of G2/M phase arrest in breast cancer cells via the PLK1 pathway.

Lasiokaurin_PLK1_Pathway Lasiokaurin Lasiokaurin PLK1 PLK1 Lasiokaurin->PLK1 inhibits expression CDC25C CDC25C PLK1->CDC25C activates p_AKT p-AKT(T308) PLK1->p_AKT activates G2M_Arrest G2/M Phase Arrest CDC25C->G2M_Arrest promotes progression through G2/M Apoptosis Apoptosis p_AKT->Apoptosis inhibits

Caption: Lasiokaurin-mediated inhibition of the PLK1 signaling pathway.

Experimental Protocols

The following are brief descriptions of the key experimental methodologies used to evaluate the biological activity of Lasiokaurin.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

  • Procedure: Cancer cells are seeded in 96-well plates and treated with varying concentrations of Lasiokaurin for a specified period (e.g., 72 hours).

  • An MTT solution is then added to each well and incubated.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a technology that is used to analyse the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.

  • Cell Cycle Analysis: Cells are treated with Lasiokaurin, harvested, and fixed. They are then stained with a fluorescent dye that binds to DNA (e.g., propidium iodide). The DNA content of each cell is measured by the flow cytometer, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Apoptosis Assay: Apoptosis is often detected by staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

The workflow for a typical cell-based assay to determine the effect of a compound like Lasiokaurin is depicted below.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with Lasiokaurin (Varying Concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Perform Biological Assays incubation->assay mtt MTT Assay (Cell Viability) assay->mtt flow Flow Cytometry (Cell Cycle, Apoptosis) assay->flow wb Western Blot (Protein Expression) assay->wb data Data Analysis mtt->data flow->data wb->data end Conclusion data->end

References

Unraveling the Molecular Target of Maoyerabdosin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the molecular target of the novel compound Maoyerabdosin have yet to yield conclusive findings. Despite comprehensive searches of available scientific literature and databases, specific experimental data detailing its mechanism of action, binding partners, or affected signaling pathways remains elusive. This guide outlines the current landscape of target identification methodologies and presents a framework for the future characterization of this compound, drawing comparisons with established anti-cancer agents where applicable.

The absence of direct data on this compound necessitates a foundational approach to its investigation. The primary objective for researchers will be to identify its direct molecular target(s) and elucidate the downstream consequences of this interaction. Standard experimental protocols employed in drug discovery can be adapted for this purpose.

Experimental Road Map for this compound Target Identification

A logical workflow for characterizing a novel compound like this compound is essential. The following diagram illustrates a potential experimental strategy.

cluster_0 Initial Screening & Hypothesis Generation cluster_1 Target Validation cluster_2 Pathway Analysis & Mechanism of Action Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assays) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Identify potential binders Computational_Docking In Silico Docking Studies Phenotypic_Screening->Computational_Docking Predict potential targets Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Affinity_Chromatography->Binding_Assays Validate direct interaction Computational_Docking->Binding_Assays Enzymatic_Assays Enzymatic/Functional Assays Binding_Assays->Enzymatic_Assays Assess functional impact Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Enzymatic_Assays->Cellular_Target_Engagement Confirm intracellular binding Western_Blotting Western Blotting for Signaling Pathway Modulation Cellular_Target_Engagement->Western_Blotting Investigate downstream effects Gene_Expression_Profiling Gene Expression Profiling (e.g., RNA-seq) Cellular_Target_Engagement->Gene_Expression_Profiling Knockdown_Studies Genetic Perturbation (e.g., siRNA, CRISPR) Western_Blotting->Knockdown_Studies Confirm target relevance Gene_Expression_Profiling->Knockdown_Studies

Figure 1. Experimental Workflow for this compound Target Identification. This diagram outlines a systematic approach to identify and validate the molecular target of this compound.

Comparative Framework with Known Anti-Cancer Drugs

To provide context for future findings, a comparative table with well-characterized anti-cancer drugs is presented below. This table highlights the types of data that will be crucial to collect for this compound.

Parameter This compound Gefitinib (Iressa®) Paclitaxel (Taxol®)
Molecular Target To be determinedEpidermal Growth Factor Receptor (EGFR)β-tubulin
Mechanism of Action To be determinedInhibits EGFR tyrosine kinase activity, blocking downstream signaling pathways (e.g., MAPK, PI3K/Akt) involved in cell proliferation and survival.Stabilizes microtubules, preventing their depolymerization, which leads to cell cycle arrest in G2/M phase and induction of apoptosis.
Key Experimental Data (Example) To be determinedIC50 in EGFR kinase assays; Western blot showing decreased phosphorylation of EGFR and downstream effectors.In vitro microtubule assembly assays; Cell cycle analysis by flow cytometry showing G2/M arrest.

Detailed Methodologies for Key Experiments

Once a putative target for this compound is identified, the following experimental protocols will be critical for validation.

1. Surface Plasmon Resonance (SPR) for Binding Affinity

  • Objective: To quantify the binding affinity and kinetics of this compound to its purified target protein.

  • Protocol:

    • Immobilize the purified recombinant target protein on a sensor chip.

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the this compound solutions over the sensor chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of bound analyte.

    • Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

2. In Vitro Kinase Assay (if the target is a kinase)

  • Objective: To determine the inhibitory effect of this compound on the enzymatic activity of a putative kinase target.

  • Protocol:

    • In a microplate well, combine the recombinant kinase, a specific substrate peptide, and ATP.

    • Add varying concentrations of this compound.

    • Incubate the reaction mixture for a defined period at an optimal temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection, fluorescently labeled antibody).

    • Plot the percentage of kinase inhibition against the logarithm of this compound concentration to determine the IC50 value.

3. Western Blotting for Signaling Pathway Modulation

  • Objective: To assess the effect of this compound on the phosphorylation status or expression level of downstream proteins in a relevant signaling pathway.

  • Protocol:

    • Treat cultured cells with varying concentrations of this compound for different time points.

    • Lyse the cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target and downstream signaling proteins.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Illustrative Signaling Pathway

Should this compound be found to target a common oncogenic pathway, such as the PI3K/Akt/mTOR pathway, its mechanism could be visualized as follows.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->Akt inhibits (hypothetical)

Figure 2. Hypothetical Inhibition of the PI3K/Akt Pathway by this compound. This diagram illustrates a potential mechanism where this compound inhibits Akt, a key node in a major cancer signaling pathway.

While the molecular target of this compound is currently unknown, a systematic and rigorous application of established drug discovery methodologies will be instrumental in its elucidation. The comparative framework and detailed protocols provided in this guide offer a clear path forward for researchers. The identification and validation of this compound's molecular target will be a critical step in understanding its therapeutic potential and in the development of this novel compound as a potential anti-cancer agent. Further research is strongly encouraged to populate the data fields presented and to ultimately confirm the molecular underpinnings of this compound's biological activity.

Safety Operating Guide

Proper Disposal Procedures for Maoyerabdosin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the disposal of the chemical compound Maoyerabdosin (CAS No. 90468-72-7). A Material Safety Data Sheet (MSDS) from one supplier indicates that the compound is not classified for physical, health, or environmental hazards.[1] However, researchers should always consult the specific Safety Data Sheet (SDS) provided by their supplier and their institution's Environmental Health and Safety (EHS) department for definitive disposal protocols. Given that compounds isolated from the Isodon genus have been shown to possess cytotoxic properties, a cautious approach to handling and disposal is recommended.[2][3]

Immediate Safety and Hazard Assessment

Before handling this compound, it is crucial to review all available safety information. The primary source for this information is the Safety Data Sheet (SDS) provided by the chemical manufacturer.

Key Steps:

  • Obtain and Review the SDS: Always locate the specific SDS for the this compound product in your possession. Pay close attention to Sections 2 (Hazards Identification), 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), and 13 (Disposal Considerations).

  • Personal Protective Equipment (PPE): Based on the SDS and institutional protocols, wear appropriate PPE. For a solid compound of unknown toxicity, this typically includes:

    • Standard laboratory coat or gown.

    • Safety glasses or goggles.

    • Chemical-resistant gloves (e.g., nitrile).

  • Work Area: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.

Waste Characterization and Segregation

Proper disposal begins with correctly identifying and segregating the waste. This compound waste may exist in several forms, each requiring a specific disposal pathway.

Protocol for Waste Stream Identification:

  • Unused/Expired Pure Compound: Pure this compound that is no longer needed.

  • Grossly Contaminated Materials: Items heavily contaminated with the compound, such as a large spill cleanup.

  • Aqueous Solutions: Solutions containing dissolved this compound.

  • Organic Solvent Solutions: Solutions of this compound in flammable or halogenated solvents.

  • Lightly Contaminated Labware: Items such as gloves, weigh boats, and pipette tips with minimal residual contamination.

The following diagram outlines the initial decision-making process for segregating chemical waste.

start Generated this compound Waste is_pure Is it unused/expired pure compound? start->is_pure is_liquid Is the waste a liquid solution? is_pure->is_liquid No pure_waste Collect as 'Solid Chemical Waste' is_pure->pure_waste Yes is_aqueous Is the solvent aqueous? is_liquid->is_aqueous Yes is_solid Is it solid waste? is_liquid->is_solid No aqueous_waste Collect as 'Aqueous Chemical Waste' is_aqueous->aqueous_waste Yes organic_waste Collect as 'Organic Solvent Waste' (Segregate Halogenated/Non-Halogenated) is_aqueous->organic_waste No is_grossly_contaminated Is it grossly contaminated? is_solid->is_grossly_contaminated Yes light_waste Dispose in 'Chemically Contaminated Solid Waste' container is_solid->light_waste No gross_waste Collect as 'Solid Chemical Waste' is_grossly_contaminated->gross_waste Yes is_grossly_contaminated->light_waste No

Caption: Waste Segregation Flowchart for this compound.

Disposal Procedures

Based on the waste characterization, follow the appropriate step-by-step disposal procedure.

  • Select a Compatible Container: Use containers approved by your institution's EHS department.[4][5] For solid waste, a sealable wide-mouth container is appropriate. For liquid waste, use a sealable bottle, preferably plastic-coated glass or high-density polyethylene (HDPE).

  • Label the Container: All waste containers must be clearly labeled.[5] Attach a hazardous waste tag as soon as you begin collecting waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • CAS Number: "90468-72-7".

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The date accumulation started.

    • The associated hazards (if any are identified).

  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4][5]

  • Segregation: Do not mix incompatible waste streams.[4] For example, organic solvent waste should be kept separate from aqueous waste.

  • Container Management: Keep waste containers securely closed except when adding waste.[4][5]

The final disposal route depends on the waste stream and local regulations. The following table summarizes the likely disposal pathways.

Waste StreamTypical Disposal PathwayKey Considerations
Pure this compound (Solid) Hazardous Waste CollectionCollect in a labeled, sealed container for pickup by EHS.
Aqueous Solutions Hazardous Waste CollectionCollect in a labeled "Aqueous Waste" container. Do not dispose of down the drain unless explicitly permitted by EHS for non-hazardous materials.[6]
Organic Solvent Solutions Hazardous Waste CollectionSegregate into "Halogenated" and "Non-Halogenated" solvent waste streams.
Lightly Contaminated Items Laboratory Glass/Sharps Box or Solid WastePlace in a designated container for chemically contaminated solid waste. Empty containers that held the compound should be defaced of their original label and disposed of according to institutional policy.[7]

For cleaning glassware with trace amounts of this compound in a non-hazardous acidic or basic solution, a neutralization step may be appropriate before the final rinse. Note: This does not apply to bulk waste solutions, which must be collected for EHS pickup.[8]

  • Preparation: Work in a fume hood and wear appropriate PPE. Prepare a neutralizing agent (e.g., 1M sodium bicarbonate for acids, 1M acetic acid for bases).

  • Dilution: Ensure the solution to be neutralized is dilute (<1M).

  • Neutralization: Slowly add the neutralizing agent to the rinse solution while stirring. Use a calibrated pH meter or pH paper to monitor the pH.

  • Endpoint: Adjust the pH to a neutral range (typically 6.0-9.0, as specified by your local water authority).

  • Disposal: The neutralized solution may be permissible for drain disposal, flushed with copious amounts of water.[8] Always confirm this is allowed with your institutional EHS guidelines.

Operational Plan for Disposal

The following diagram illustrates the complete workflow for the disposal of this compound waste.

start Generate this compound Waste assess Assess Waste Type (Solid, Aqueous, Organic, Contaminated Items) start->assess select_container Select & Label Appropriate Waste Container assess->select_container accumulate Accumulate Waste in Satellite Accumulation Area (SAA) select_container->accumulate check_full Is Container Full? accumulate->check_full check_full->accumulate No request_pickup Request Waste Pickup from EHS check_full->request_pickup Yes end Waste Removed by EHS for Final Disposal request_pickup->end

Caption: General Workflow for this compound Waste Disposal.

By following these structured procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Standard Operating Procedure: Safe Handling of Maoyerabdosin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on a conservative approach for handling novel or uncharacterized potent compounds. As "Maoyerabdosin" is not a recognized chemical entity in public safety literature, these protocols should be adapted following a thorough internal risk assessment based on known data.

This document provides essential safety and logistical information for the handling and disposal of this compound, a novel compound under investigation. These procedures are designed to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Due to the unknown toxicological profile of this compound, a high level of precaution is mandatory. The following table summarizes the required PPE for all handling procedures.

Protection Area Required PPE Specifications & Rationale
Respiratory Full-face respirator with combination P100/Organic Vapor cartridgesProtects against inhalation of aerosols, fine powders, and potential vapors. A full-face respirator also provides primary eye protection.
Hand Double-gloving: Nitrile (inner), Neoprene or Butyl rubber (outer)The inner glove provides a second barrier in case the outer glove is breached. The outer glove material should be selected for its high resistance to a broad range of chemicals.
Body Disposable, solid-front, back-tying gown with elastic cuffsPrevents contamination of personal clothing and skin. The solid front provides a barrier against splashes.
Eye Chemical splash goggles or full-face respiratorMust be worn at all times in the designated handling area to protect against splashes and aerosols.

Operational Plan: Handling and Weighing

All handling of this compound powder must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE).

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Required PPE prep2 Prepare Designated Handling Area in Fume Hood prep1->prep2 prep3 Gather All Necessary Equipment prep2->prep3 handle1 Weigh this compound in Fume Hood prep3->handle1 handle2 Solubilize Compound handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE in Correct Order clean2->clean3

Caption: Workflow for the safe handling of this compound.

Step-by-Step Procedure:

  • Area Preparation: Before handling, decontaminate the designated area within the fume hood. Cover the work surface with absorbent, plastic-backed paper.

  • Weighing: Use an analytical balance inside the fume hood. Handle the container of this compound with forceps.

  • Solubilization: Add solvent to the vial containing the this compound powder slowly to avoid aerosolization.

  • Post-Handling: After completing the experimental steps, decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by a standard laboratory disinfectant.

Disposal Plan

All materials contaminated with this compound are to be treated as hazardous waste.

Waste Segregation and Disposal:

Waste Type Disposal Container Procedure
Solid Waste Labeled, sealed hazardous waste container (e.g., heavy-duty plastic bag)Includes used PPE (gloves, gown), absorbent paper, and contaminated consumables (e.g., pipette tips).
Liquid Waste Labeled, sealed hazardous waste container (e.g., glass or compatible plastic bottle)Includes unused this compound solutions and contaminated solvents.
Sharps Puncture-proof sharps containerIncludes needles and any other contaminated sharp objects.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol outlines a method for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa) using a standard MTT assay.

Methodology:

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create working solutions.

  • Treatment: Treat the cells with varying concentrations of this compound (see table below for an example) and incubate for 48 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Example Dosing for Cytotoxicity Assay:

Well Group This compound Concentration Volume to Add (per well)
Control0 µM (Vehicle only)1 µL of DMSO
Dose 11 µM1 µL of 1 mM stock
Dose 25 µM1 µL of 5 mM stock
Dose 310 µM1 µL of 10 mM stock
Dose 425 µM1 µL of 25 mM stock
Dose 550 µM1 µL of 50 mM stock

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to apoptosis.

cluster_pathway Hypothetical this compound Target Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor (Proliferation) kinase2->transcription_factor apoptosis Apoptosis kinase2->apoptosis This compound This compound This compound->kinase2

Caption: Hypothetical inhibition of a pro-survival pathway by this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maoyerabdosin
Reactant of Route 2
Maoyerabdosin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.